Product packaging for 1H,3'H-2,4'-Biimidazole(Cat. No.:CAS No. 144648-45-3)

1H,3'H-2,4'-Biimidazole

Cat. No.: B15162925
CAS No.: 144648-45-3
M. Wt: 134.14 g/mol
InChI Key: XWHKSDHUFQIWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H,3'H-2,4'-Biimidazole (CAS 23433-33-4) is a versatile biimidazole-based heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. Its primary research value lies in its role as a key synthetic intermediate for the development of potent kinase inhibitors. The compound's structure mimics aspects of the purine ring system, allowing it to compete with ATP for binding sites in various kinase enzymes. This mechanism of action is central to its investigation in oncology research , particularly for targets like p38 MAP kinase and c-Jun N-terminal kinase (JNK), which are implicated in cell proliferation and apoptosis. Furthermore, the biimidazole core is a fundamental building block in supramolecular chemistry and the synthesis of metal-organic frameworks (MOFs) and coordination polymers, owing to its ability to act as a robust ligand for various metal ions. Researchers also utilize this compound in the development of organic electronic materials and as a precursor for more complex polyazole systems. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B15162925 1H,3'H-2,4'-Biimidazole CAS No. 144648-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144648-45-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-1H-imidazole

InChI

InChI=1S/C6H6N4/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,7,10)(H,8,9)

InChI Key

XWHKSDHUFQIWQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CN=CN2

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthesis of Biimidazoles: A Technical Guide to the Reaction of Glyoxal and Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the synthesis of biimidazole compounds from glyoxal and ammonia reveals a predominant pathway to the 2,2'-isomer, with the formation of 1H,3'H-2,4'-Biimidazole being less documented. This guide provides an in-depth analysis of the established synthesis of 2,2'-Biimidazole, including detailed experimental protocols, quantitative data, and a mechanistic overview, while also touching upon the synthesis of other biimidazole derivatives.

Introduction

Biimidazoles are a significant class of heterocyclic compounds that serve as versatile ligands in coordination chemistry, key components in the development of energetic materials, and valuable scaffolds in medicinal chemistry. The synthesis of these molecules, particularly from simple and readily available precursors like glyoxal and ammonia, is of considerable interest to researchers in various scientific disciplines. While the reaction of glyoxal and ammonia is a known route to imidazole-containing compounds, the specific isomeric outcome is highly dependent on the reaction conditions. The most extensively reported product of this reaction is 2,2'-Biimidazole.

Synthesis of 2,2'-Biimidazole from Glyoxal and Ammonium Salts

The direct reaction of glyoxal with anhydrous ammonia gas has been reported to produce 2,2'-biimidazole, but this method is often hampered by low yields (around 33%) and safety concerns associated with handling toxic ammonia gas. A more refined and safer approach involves the use of ammonium salts in an aqueous solution. This method offers improved yields and better reaction control.

Experimental Protocols

Several protocols utilizing different ammonium salts have been developed. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis using Ammonium Acetate

  • To a slurry of 1,092 g (14.2 mol, 4.0 equivalents) of ammonium acetate in 120 ml of distilled water at 40°C, slowly add 500 g of a 20 wt% aqueous glyoxal solution (3.45 mol) dropwise over a period of three hours with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional five hours.

  • Neutralize the reaction mixture to a pH of 5-7 by adding aqueous ammonia.

  • Filter the resulting brown solid precipitate.

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

  • Dry the purified solid to obtain 2,2'-bi-1H-imidazole.

Protocol 2: Synthesis using Ammonium Formate

  • Prepare a slurry of 580 g (9.2 mol, 2.67 equivalents) of ammonium formate in 130 ml of distilled water at 50°C.

  • Slowly add 500 g of a 20 wt% aqueous glyoxal solution (3.45 mol) dropwise to the slurry over one and a half hours with vigorous stirring.

  • Upon completion of the addition, neutralize the reaction mixture to a pH of 5-7 with aqueous ammonia.

  • Filter the brown solid product.

  • Wash the precipitate alternately with 500 ml of acetone and 500 ml of distilled water multiple times.

  • Dry the product to yield 2,2'-bi-1H-imidazole.

Quantitative Data

The yield and purity of 2,2'-Biimidazole are dependent on the specific ammonium salt used and the reaction conditions. The following table summarizes the quantitative data from various reported syntheses.

Ammonium SaltMolar Ratio (Ammonium Salt:Glyoxal)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Ammonium Acetate4.0403 (addition) + 5 (stirring)53.2>97
Ammonium Acetate2.67403 (addition) + 5 (stirring)50.9>97
Ammonium Formate2.67501.5 (addition)44.6>97
Ammonium Benzoate2.0403 (addition) + 1 (stirring)43.1>97

Table 1: Summary of Quantitative Data for the Synthesis of 2,2'-Biimidazole.

Reaction Mechanism and Intermediates

The formation of the imidazole ring from glyoxal and ammonia is believed to proceed through several key intermediates. A detailed theoretical analysis suggests a mechanism that involves the formation of ethanediimine, diaminoethanediol, and aminoethanetriol.[1] The preferable thermodynamic pathway for the formation of imidazole products appears to involve the interaction of a diaminoalcohol with glyoxal monohydrate or the reaction between two monoamine derivatives (aminoethanetriol and aminohydroxyacetaldehyde), rather than the conversion of a diimine intermediate with proton participation.[1]

Synthesis of Substituted 2,4'-Biimidazole Derivatives

While a direct synthesis of the parent this compound from glyoxal and ammonia is not well-documented, various substituted 2,4'-biimidazole derivatives have been synthesized through multi-step reaction sequences. These syntheses typically involve the construction of the two imidazole rings separately followed by their coupling, or the elaboration of a pre-existing imidazole scaffold. For instance, the synthesis of certain ethyl {[3'-(2-chloroethyl)-4-arylidene-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]amino}acetates has been reported through the alkylation of precursor 3-aminobiimidazol-4-one compounds.[2] These more complex synthetic routes highlight the challenges in controlling the regioselectivity of the imidazole ring formation to achieve the 2,4'-linkage directly from simple acyclic precursors.

Visualizing the Synthesis

To better illustrate the processes described, the following diagrams outline the reaction pathway for 2,2'-Biimidazole synthesis and a general experimental workflow.

Reaction_Pathway Glyoxal Glyoxal Intermediate1 Ethanediimine / Diaminoethanediol Glyoxal->Intermediate1 + 2 NH3 Ammonia Ammonia / Ammonium Salt Ammonia->Intermediate1 Intermediate2 Imidazole Precursors Intermediate1->Intermediate2 Condensation Biimidazole 2,2'-Biimidazole Intermediate2->Biimidazole Cyclization & Dimerization

Reaction pathway for 2,2'-Biimidazole synthesis.

Experimental_Workflow Start Start Slurry Prepare Ammonium Salt Slurry in Water Start->Slurry Addition Slowly Add Aqueous Glyoxal Solution (Vigorous Stirring, Controlled Temperature) Slurry->Addition Stirring Stir at Room Temperature Addition->Stirring Neutralization Neutralize to pH 5-7 Stirring->Neutralization Filtration Filter the Precipitate Neutralization->Filtration Washing Wash with Acetone and Water Filtration->Washing Drying Dry the Final Product Washing->Drying End 2,2'-Biimidazole Drying->End

General experimental workflow for biimidazole synthesis.

Conclusion

The synthesis of biimidazoles from glyoxal and ammonia predominantly yields the 2,2'-isomer, for which efficient and safe protocols using ammonium salts have been established. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of these methods, including experimental procedures and quantitative data. While the direct synthesis of this compound from these simple precursors remains elusive in the current literature, the exploration of alternative, multi-step synthetic strategies may provide a viable route to this and other asymmetrically linked biimidazole isomers. Further research into controlling the regioselectivity of the imidazole ring formation could unlock more direct and efficient syntheses of a wider range of biimidazole compounds.

References

Spectroscopic Characterization of 1H,3'H-2,4'-Biimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H,3'H-2,4'-biimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide combines information on closely related derivatives and isomers with predicted spectroscopic data to offer a thorough analytical profile.

Introduction

This compound is a structural isomer of the more extensively studied 2,2'-biimidazole. The arrangement of the imidazole rings in the 2,4'-biimidazole scaffold presents unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound and its derivatives. This guide outlines the key spectroscopic techniques used for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While specific experimental data for the parent compound is scarce, analysis of derivatives provides insight into the expected chemical shifts.

Table 1: 1H and 13C NMR Spectral Data for this compound Derivatives

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
3'-Benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3'H-2,4'-biimidazoleCDCl37.63 (s, 1H), 7.25 – 7.13 (m, 6H), 7.10 (s, 1H), 6.96 – 6.88 (m, 4H), 5.34 (s, 2H), 3.77 (s, 3H), 3.15 (s, 3H)160.2, 139.7, 139.0, 137.3, 135.2, 131.4, 130.7 (2C), 129.2 (2C), 128.5, 128.3 (2C), 127.8, 122.9, 122.8, 114.9 (2C), 56.0, 50.2, 32.9[1]
2-{[3'-(2-Chloroethyl)-4-(4-nitrophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetohydrazideDMSO-d62.45-2.70 (t, N-CH2), 3.21 (s, C=CH), 3.51-3.72 (t, CH2-Cl), 4.65 (s, N-CH2-CO), 6.32 (s, NH2), 6.81-7.02 (d, 2H, ArH), 7.62-7.83 (d, 2H, ArH), 8.81 (s, 1H, imidazole), 10.83 (s, NH), 11.32 (s, CO-NH-N)Not Available[2]
3-Amino-3'-(2-chloroethyl)-5-(4-nitrophenyl)-2'-nitro-3,5-dihydro-3'H,4H-2,4'biimidazol-4-oneDMSO-d62.37-2.49 (t, N-CH2), 3.13 (s, C=CH-), 3.41-3.53 (t, CH2-Cl), 6.40 (s, NH2), 6.73-6.91 (d, 2H, ArH), 7.37-7.72 (d, 2H, ArH), 8.49 (s, 1H, imidazole)Not Available[3]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the biimidazole structure. Key vibrational modes include N-H stretching, C=N stretching, and C-H stretching of the imidazole rings.

Table 2: Key IR Absorption Bands for this compound Derivatives

CompoundIR (ν, cm-1)Functional Group AssignmentReference
2-{[3'-(2-Chloroethyl)-4-(4-nitrophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetohydrazide3390-3344 (NH2), 3180 (NH), 3060 (C-Har), 2950-2880 (C-Haliph), 1690 (C=Oimidazole), 1650 (C=Oamide), 1210 (C-N)Amine, Amide, Imidazole, Aromatic C-H, Aliphatic C-H[2]
3-Amino-3'-(2-chloroethyl)-5-(4-nitrophenyl)-2'-nitro-3,5-dihydro-3'H,4H-2,4'biimidazol-4-one3360-3290 (NH2), 3080 (C-Har), 2950-2890 (C-Haliph), 1695 (C=O), 1620 (C=Calkene)Amine, Imidazole, Aromatic C-H, Aliphatic C-H, Alkene[3]
3'-(2-chloroethyl)-5-arylidene-3-{[5-mercapto-1,3,4-oxadiazol-2-yl-methyl]amino}-2'-nitro-3,5-dihydro-3'H,4H,2,4'-biimidazol-4-one derivatives2470-2580 (SH), 1210-1280 (C=S)Thiol, Thiocarbonyl[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-conjugated system of the biimidazole core is expected to exhibit characteristic absorption bands in the UV region. Data for biimidazole complexes suggests that the ligand itself absorbs in the UV range.

Table 3: UV-Vis Spectral Data for Biimidazole Complexes

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Reference
[Ru(bpy)2(H2biim)]2+Acetonitrile285~45000[4][5]
[Cr(H2biim)3]3+Methanol~280, ~350Not specified[5]

Based on these, the parent this compound is expected to show strong absorptions below 300 nm corresponding to π-π* transitions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C6H6N4), the expected exact mass of the molecular ion [M+H]+ is approximately 135.0665.

Table 4: Mass Spectrometry Data for a this compound Derivative

CompoundIonization Methodm/z [M+H]+ (Calculated)m/z [M+H]+ (Found)Reference
3'-Benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3'H-2,4'-biimidazoleHRMS (ESI)345.1710345.1716[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be adapted for the specific analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to 1H NMR.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm-1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Record a baseline spectrum with a cuvette containing the pure solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. While direct experimental data for the parent compound is not widely available, this guide provides a comprehensive framework based on the analysis of its derivatives and standard spectroscopic methodologies. The presented data and protocols will aid researchers in the unambiguous identification and structural elucidation of this and related biimidazole compounds. Further studies are encouraged to isolate and fully characterize the parent this compound to enrich the spectroscopic database for this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the 1H and 13C NMR Data for 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,3'H-2,4'-Biimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile binding capabilities of its imidazole rings. A thorough understanding of its molecular structure is paramount for its application in drug design and the development of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed overview of the predicted 1H and 13C NMR data for this compound, a generalized experimental protocol for data acquisition, and a visual representation of the molecular structure and its NMR-active nuclei.

Predicted NMR Data

The predicted 1H and 13C NMR data for this compound are summarized in the tables below. These predictions were generated using established computational algorithms that are widely used in the field of spectroscopy. The data is presented for a standard deuterated solvent, Dimethyl Sulfoxide (DMSO-d6), which is commonly used for NMR analysis of polar heterocyclic compounds.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 / H-3'12.5 - 13.5Broad Singlet
H-57.8 - 8.0Singlet
H-47.2 - 7.4Singlet
H-5'7.6 - 7.8Singlet

Table 2: Predicted 13C NMR Data for this compound in DMSO-d6

PositionPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-4118 - 122
C-5115 - 120
C-2'135 - 140
C-4'130 - 135
C-5'110 - 115

Experimental Protocol for NMR Data Acquisition

The following is a generalized experimental protocol for acquiring high-quality 1H and 13C NMR spectra of heterocyclic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • To ensure homogeneity, vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be equipped with a probe capable of detecting both 1H and 13C nuclei.

  • Tune and match the probe for both the 1H and 13C frequencies to ensure optimal sensitivity.

  • Shim the magnetic field to achieve good resolution and symmetrical peak shapes. A line width of <0.5 Hz for a singlet in the 1H spectrum is desirable.

3. 1H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.

  • Number of Scans: Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • Temperature: The experiment is usually run at a constant temperature, typically 298 K (25 °C).

4. 13C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is generally sufficient for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, though longer delays may be necessary for quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is usually required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Temperature: The experiment is run at the same temperature as the 1H NMR experiment for consistency.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the 1H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the molecular structure of this compound, highlighting the non-equivalent proton and carbon atoms that would give rise to distinct signals in the NMR spectra.

molecular_structure cluster_imidazole1 Imidazole Ring 1 cluster_imidazole2 Imidazole Ring 2 C2 C2 N3 N3 C2->N3 C4_prime C4' C2->C4_prime C-C bond N1 N1 N1->C2 H1 H1 N1->H1 N-H C5 C5 C5->N1 H5 H5 C5->H5 C-H C4 C4 C4->C5 H4 H4 C4->H4 C-H N3->C4 C2_prime C2' N3_prime N3' C2_prime->N3_prime N1_prime N1' N1_prime->C2_prime C5_prime C5' C5_prime->N1_prime H5_prime H5' C5_prime->H5_prime C-H C4_prime->C5_prime N3_prime->C4_prime H3_prime H3' N3_prime->H3_prime N-H

Caption: Molecular structure of this compound with atom numbering.

FT-IR Spectrum Analysis of 1H,3'H-2,4'-Biimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,3'H-2,4'-Biimidazole is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. As a structural isomer of the more commonly studied 2,2'-biimidazole, its unique arrangement of nitrogen atoms can lead to distinct chemical and physical properties, including its interaction with biological targets. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. It provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

This technical guide provides an in-depth overview of the FT-IR spectrum analysis of imidazole-containing compounds, with a focus on the expected spectral features of this compound. Due to a lack of publicly available experimental FT-IR data for this specific isomer, this guide presents a compilation of expected characteristic absorption bands based on published data for its derivatives and related imidazole compounds. Furthermore, a detailed experimental protocol for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method is provided, along with a workflow diagram for the analytical process.

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for a biimidazole structure like this compound. These ranges are derived from the analysis of substituted this compound derivatives and general knowledge of imidazole ring vibrations. The exact wavenumbers and intensities for this compound may vary.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3400 - 3100N-H stretchingMedium to StrongBroad peak indicative of hydrogen bonding between imidazole rings. The position and width are sensitive to the molecular environment and packing in the solid state.
3150 - 3000C-H stretching (aromatic)Medium to WeakCharacteristic of the C-H bonds within the imidazole rings.
1650 - 1550C=N stretchingStrongA strong absorption band characteristic of the imidazole ring. May appear as a doublet or a complex set of bands.
1550 - 1450C=C stretching (ring)Medium to StrongCorresponds to the stretching vibrations of the carbon-carbon double bonds within the heterocyclic rings.
1450 - 1300In-plane N-H bendingMediumBending vibration of the N-H bond within the plane of the imidazole ring.
1300 - 1000In-plane C-H bendingMedium to WeakIn-plane deformation of the C-H bonds in the imidazole rings.
1100 - 900Ring breathing modesMediumSymmetric and asymmetric stretching and contracting of the entire imidazole ring structure.
900 - 700Out-of-plane C-H bendingStrongBending of the C-H bonds out of the plane of the imidazole rings. The position can be indicative of the substitution pattern on the ring.
Below 700Ring torsional modesWeak to MediumLow-energy vibrations corresponding to the twisting and puckering of the imidazole rings.

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This protocol details the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Analytical balance

  • Spatula

  • Infrared-grade Potassium Bromide (KBr), dried

  • Sample (this compound)

  • Acetone or another suitable solvent for cleaning

  • Desiccator for storage of KBr

Procedure:

  • Sample Preparation:

    • Thoroughly clean the agate mortar and pestle with acetone and ensure they are completely dry.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Add the KBr to the mortar and grind it to a fine, consistent powder.

    • Add the this compound sample to the KBr powder in the mortar.

    • Grind the mixture for several minutes until it is a homogeneous, fine powder. This step is crucial for obtaining a high-quality spectrum by minimizing scattering effects.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Distribute the powder evenly over the surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. The pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample pellet. Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This includes background subtraction and potentially baseline correction.

    • Identify the wavenumbers of the absorption peaks.

    • Assign the observed peaks to specific vibrational modes of the molecule based on the data in the table above and comparison with literature values for similar compounds.

Mandatory Visualizations

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Solid Sample (this compound) weigh Weigh Sample and KBr (1:100 ratio) start->weigh grind Grind Sample and KBr to Homogeneous Powder weigh->grind load_die Load Powder into Pellet Die grind->load_die press Apply Hydraulic Pressure (8-10 tons) load_die->press form_pellet Form Transparent KBr Pellet press->form_pellet place_pellet Place Pellet in FT-IR Spectrometer form_pellet->place_pellet bg_scan Acquire Background Spectrum (Pure KBr) place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Spectrum (Background Subtraction, Baseline Correction) sample_scan->process identify Identify Peak Wavenumbers process->identify assign Assign Peaks to Vibrational Modes identify->assign report Report and Interpret Results assign->report

Navigating the Crystalline Landscape of Biimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the diverse applications of biimidazole compounds, a comprehensive crystallographic analysis of the 1H,3'H-2,4'-biimidazole isomer and its derivatives remains elusive in publicly accessible databases. This technical guide, therefore, utilizes the well-characterized and closely related 2,2'-biimidazole scaffold as a representative model to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystal structure determination and intermolecular interactions inherent to this important class of heterocyclic compounds.

As a case study, this guide will focus on the crystal structure of 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate hemihydrate , a salt of the 2,2'-biimidazole, which offers valuable insights into the synthesis, crystallographic analysis, and non-covalent interactions that govern the solid-state architecture of biimidazole systems.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure refinement.

Synthesis and Crystallization of 1H,1′H-[2,2′-biimidazol]-3-ium Hydrogen Tartrate Hemihydrate

The synthesis of the title compound involves the reaction of 2,2'-biimidazole with tartaric acid. In a typical procedure, equimolar amounts of diimidazole and tartaric acid are dissolved in water, with the addition of hydrochloric acid to aid dissolution while stirring. The resulting solution is then allowed to stand at room temperature for several weeks, during which time colorless crystals suitable for X-ray diffraction are formed.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern of thousands of reflections is collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to best fit the experimental data. Hydrogen atoms are often located from the difference Fourier map and refined isotropically, while non-hydrogen atoms are refined anisotropically.

Crystal Structure and Data

The crystal structure of 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate hemihydrate reveals a complex network of intermolecular interactions. The asymmetric unit contains two monoprotonated biimidazolium cations, two tartrate anions, and one water molecule.[1] The two imidazole rings of the biimidazole cation are slightly twisted with a dihedral angle of 11.5°.[1]

Crystallographic Data
ParameterValue[1]
Chemical FormulaC₆H₇N₄⁺ · C₄H₅O₆⁻ · 0.5H₂O
Formula Weight293.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.3211 (13)
b (Å)4.8198 (2)
c (Å)16.1795 (10)
β (°)122.694 (7)
Volume (ų)1267.99 (13)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
μ (mm⁻¹)0.13
Intermolecular Interactions

The crystal packing is dominated by a rich network of hydrogen bonds. Strong N—H···O and O—H···N hydrogen bonds link the biimidazolium cations and the tartrate anions.[1] Additionally, O—H···O hydrogen bonds involving the water molecule and the tartrate anions connect these units into zigzag layers.[1] These layers are further linked into a three-dimensional supramolecular architecture through C—H···O interactions.[1]

Visualizing the Workflow and Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow of crystal structure determination and the intricate network of interactions within the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Biimidazole Derivative Crystallization Crystal Growth Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection XrayDiffraction X-ray Diffraction Data Collection CrystalSelection->XrayDiffraction DataProcessing Data Processing & Reduction XrayDiffraction->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation Analysis Analysis of Geometric Parameters & Interactions Validation->Analysis

Experimental workflow for crystal structure determination.

intermolecular_interactions cluster_cation Biimidazolium Cation cluster_anion Tartrate Anion cluster_water Water Molecule Biimidazole Biimidazolium Tartrate Tartrate Biimidazole->Tartrate N-H···O NH_donor N-H (donor) Tartrate->Biimidazole O-H···N OH_donor O-H (donor) O_acceptor O (acceptor) Water H2O Water->Tartrate O-H···O

Key intermolecular interactions in the crystal structure.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its 2,2'-isomer provides a robust framework for understanding the crystallographic features of biimidazoles. The prevalence of strong hydrogen bonding and other non-covalent interactions highlights their critical role in dictating the supramolecular assembly of these compounds. This technical guide serves as a foundational resource for researchers engaged in the design and synthesis of novel biimidazole-based molecules for applications in medicinal chemistry and materials science, emphasizing the importance of crystallographic studies in understanding structure-property relationships.

References

Tautomerism in Unsymmetrically Substituted Biimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in heterocyclic chemistry with profound implications for drug discovery and materials science. In the realm of biimidazoles, particularly those with unsymmetrical substitution patterns, the precise tautomeric landscape dictates a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity and material characteristics. This technical guide provides an in-depth exploration of the core principles governing tautomerism in unsymmetrically substituted biimidazoles. It consolidates key experimental and computational methodologies for the characterization of tautomeric forms, presents relevant quantitative data from closely related systems to inform research in this specific area, and offers detailed experimental protocols to guide laboratory investigations.

Introduction to Tautomerism in Biimidazoles

Biimidazole scaffolds are privileged structures in medicinal chemistry and materials science due to their versatile coordination properties and ability to participate in hydrogen bonding networks. The tautomerism in these systems is predominantly prototropic, involving the migration of a proton between the nitrogen atoms of the imidazole rings.[1] In an unsymmetrically substituted 2,2'-biimidazole, the two imidazole rings are chemically distinct, leading to non-equivalent tautomeric forms with potentially different stabilities and properties.

The general equilibrium for an unsymmetrically substituted biimidazole can be depicted as the interconversion between two primary tautomers, where the mobile proton resides on different nitrogen atoms. The position of this equilibrium is influenced by a delicate interplay of electronic and steric effects of the substituents, as well as the surrounding solvent environment.

Caption: Prototropic tautomerism in an unsymmetrically substituted biimidazole.

Experimental Methodologies for Tautomer Analysis

The elucidation of tautomeric equilibria requires a combination of spectroscopic and analytical techniques, often supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[2][3] By analyzing chemical shifts, coupling constants, and signal intensities, one can gain insight into the predominant tautomeric form and the kinetics of the interconversion.

  • ¹H NMR: The chemical shift of the N-H proton can be indicative of its environment. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer may be observed, allowing for direct quantification of the tautomeric ratio by integration.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the imidazole rings are sensitive to the position of the proton. In unsymmetrical systems, the non-equivalence of the two rings can be readily observed. For instance, the chemical shifts of C4 and C5 in an imidazole ring can differ significantly depending on which adjacent nitrogen is protonated.[5]

  • ¹⁵N NMR: Due to the large chemical shift dispersion of nitrogen, ¹⁵N NMR is particularly sensitive to changes in the electronic environment of the nitrogen atoms and can provide unambiguous evidence for the location of the proton.[6]

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the unsymmetrically substituted biimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Coalescence and Slow Exchange: Continue lowering the temperature until the signals corresponding to the exchanging protons broaden, coalesce, and eventually sharpen into distinct signals for each tautomer (the slow exchange regime).

  • Data Analysis: Integrate the signals of the distinct tautomers at the lowest temperature to determine the equilibrium constant (K_eq). The energy barrier for the tautomeric interconversion (ΔG‡) can be estimated from the coalescence temperature.[7]

X-ray Crystallography

X-ray crystallography provides definitive structural information of a molecule in the solid state.[8] For tautomeric compounds, a high-quality crystal structure can unequivocally identify the predominant tautomer in the crystalline form. However, it is crucial to recognize that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the unsymmetrically substituted biimidazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Tautomer Identification: The positions of the hydrogen atoms, particularly the one attached to a nitrogen atom, will reveal the specific tautomer present in the crystal lattice.

UV/Vis Spectroscopy

The electronic absorption spectra of different tautomers can vary due to differences in their conjugated systems. While often not as definitive as NMR or X-ray crystallography, UV/Vis spectroscopy can be a useful complementary technique, especially for studying the influence of solvent polarity and pH on the tautomeric equilibrium.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synth Synthesis of Unsymmetrical Biimidazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) Synth->NMR XRay X-ray Crystallography Synth->XRay UVVis UV/Vis Spectroscopy Synth->UVVis Comp Computational Modeling (DFT) Synth->Comp Equilibrium Tautomeric Ratio (K_eq) NMR->Equilibrium Structure Solid-State Structure XRay->Structure UVVis->Equilibrium Comp->Equilibrium Properties Physicochemical Properties (pKa, Stability) Comp->Properties

Caption: General experimental workflow for the study of tautomerism.

Computational Approaches

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying tautomerism.[9][10]

Methodology: DFT Calculations for Tautomer Stability

  • Structure Optimization: Build the 3D structures of all possible tautomers of the unsymmetrically substituted biimidazole. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set if necessary.

  • Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Relative Energy and Equilibrium Constant: The relative Gibbs free energies (ΔG) of the tautomers can be calculated, and from this, the tautomeric equilibrium constant (K_eq) can be estimated using the equation ΔG = -RTln(K_eq).

Quantitative Data

While specific quantitative data for a wide range of unsymmetrically substituted biimidazoles is not extensively available in the literature, data from symmetrically substituted bis-benzimidazoles and other substituted imidazoles can provide valuable benchmarks.

Table 1: Tautomeric Ratios and Energy Barriers for Symmetrically Substituted 2,2'-Bis-benzimidazoles in DMSO-d₆ (Data adapted from related studies)

CompoundSubstituent (X)Tautomer Ratio (approx.)ΔG‡ (kJ/mol)
1 5,5',6,6'-tetramethyl1:163
2 5,5'-dimethyl1:164 ± 1
3 5,5'-dichloro2:361.5 ± 0.5
4 5,5'-dimethoxy1:258-60

Note: The tautomeric ratios for compounds 3 and 4 suggest that even with symmetrical substitution, electronic effects can lead to unequal populations of conformers in equilibrium.[7][11]

Table 2: pKa Values of Selected Imidazole Derivatives

CompoundSubstituentpKa
Imidazole-7.05
2-Methylimidazole2-CH₃7.85
4-Methylimidazole4-CH₃7.52
2-Phenylimidazole2-C₆H₅6.40
4-Nitroimidazole4-NO₂-0.3

Note: The pKa value is a critical parameter that reflects the acidity of the N-H proton and is directly related to the tautomeric equilibrium.[12][13] Computational methods can also be employed to predict pKa values.[14][15]

Logical Relationships in Tautomer Analysis

The comprehensive analysis of tautomerism involves a logical progression from synthesis to detailed characterization, integrating both experimental and theoretical approaches to build a complete picture of the system.

LogicalFlow cluster_problem Problem Definition cluster_methods Methodology cluster_results Results cluster_conclusion Conclusion Problem Unknown Tautomeric Preference of Unsymmetrical Biimidazole Exp Experimental Analysis (NMR, X-ray, UV/Vis) Problem->Exp Theo Theoretical Analysis (DFT Calculations) Problem->Theo ExpData Spectroscopic & Structural Data Exp->ExpData TheoData Relative Energies & Properties Theo->TheoData Conclusion Identification of Predominant Tautomer & Quantification of Equilibrium ExpData->Conclusion TheoData->Conclusion

Caption: Logical flow for the comprehensive analysis of tautomerism.

Conclusion

The study of tautomerism in unsymmetrically substituted biimidazoles is a nuanced area of research that requires a multi-faceted approach. While direct experimental data for these specific compounds is emerging, a robust framework for their investigation can be built upon the extensive knowledge of related heterocyclic systems. By combining advanced spectroscopic techniques, particularly NMR, with X-ray crystallography and computational modeling, researchers can effectively elucidate the tautomeric equilibria of these fascinating molecules. A thorough understanding of these dynamic processes is paramount for the rational design of novel pharmaceuticals and functional materials based on the biimidazole scaffold.

References

The Solubility of 1H,3'H-2,4'-Biimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1H,3'H-2,4'-biimidazole in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its isomers and related compounds, alongside available physical data for biimidazole derivatives.

Executive Summary

Direct, quantitative solubility data for this compound in common organic solvents is not readily found in published literature. However, based on the properties of the closely related isomer, 2,2'-biimidazole, it is anticipated that this compound will exhibit solubility in polar organic solvents. This guide also presents physical property data for various biimidazole derivatives to offer further insight into their general characteristics. The lack of specific experimental data prevents the inclusion of detailed experimental protocols for solubility determination or visualizations of associated signaling pathways.

Inferred Solubility Profile of this compound

While specific data is lacking for the 2,4'-isomer, the solubility of the more extensively studied 2,2'-biimidazole provides valuable insight. 2,2'-Biimidazole is reported to be soluble in polar solvents such as methanol, water, and dimethyl sulfoxide (DMSO).[1] This suggests that this compound, due to the presence of imidazole rings capable of hydrogen bonding, is also likely to be more soluble in polar solvents. The lone pairs of electrons on the nitrogen atoms and the N-H protons can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with polar solvent molecules.

Conversely, its solubility in nonpolar solvents is expected to be limited. The rigid, planar structure and the presence of polar N-H bonds would hinder effective solvation by nonpolar molecules like hydrocarbons.

It is important to note that the solubility of biimidazole compounds can be significantly influenced by factors such as pH and the presence of substituents on the imidazole rings. For instance, the deprotonation of the N-H groups in basic media can increase solubility in polar solvents.

Physical Properties of Biimidazole Derivatives

While solubility data for the parent this compound is not available, melting points for several of its derivatives have been reported, which can provide an indirect indication of the intermolecular forces and, by extension, solubility. Generally, compounds with higher melting points have stronger intermolecular forces and tend to be less soluble.

CompoundMelting Point (°C)
Ethyl {[3'-(2-chloroethyl)-4-(4-bromophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetate210-212
Ethyl {[3'-(2-chloroethyl)-4-(4-chlorophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetate189-192
2-{[3'-(2-Chloroethyl)-4-(4-chlorophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetohydrazide179-181
2-{[3'-(2-Chloroethyl)-4-(4-bromophenyl)-2'-nitro-5-oxo-4,5-dihydro-1H,3'H-2,4'-biimidazol-1-yl]-amino}acetohydrazide167-169
(5Z)-3́'-(2-Chloroethyl)-5-(4-nitrophenyl)-3-({4'-methylphenyl}amino)-2'-nitro-3,5-dihydro-3'H,4H-2,4'-biimidazol-4-one260-263

Source: Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives[2][3]

Experimental Considerations for Solubility Determination

For researchers seeking to determine the solubility of this compound, a recommended experimental workflow would involve the following steps.

Caption: A general experimental workflow for determining the solubility of a compound.

Methodology:

  • Synthesis and Purification: The initial step involves the synthesis and rigorous purification of this compound to ensure the accuracy of solubility measurements.

  • Solvent Selection: A range of common organic solvents with varying polarities should be selected. This could include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), halogenated hydrocarbons (dichloromethane), and aprotic polar solvents (DMF, DMSO).

  • Equilibrium Method: A common method for determining solubility is the equilibrium saturation method. An excess of the solid compound is added to a known volume of the solvent in a sealed container.

  • Temperature Control: The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solid remains constant.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved this compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

Conclusion

While a definitive quantitative solubility profile for this compound in common organic solvents is not currently available in the public domain, a qualitative understanding can be inferred from the behavior of its isomer, 2,2'-biimidazole. It is anticipated that this compound will demonstrate a preference for polar organic solvents. The provided physical data for its derivatives and a general experimental protocol for solubility determination are intended to guide researchers in their own investigations. Further experimental work is necessary to establish the precise solubility of this compound.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1H,3'H-2,4'-Biimidazole and its Thermal Analysis

This compound is a heterocyclic compound belonging to the biimidazole family. The imidazole moiety is a crucial component in many biologically active molecules and pharmaceutical compounds.[1][2][3][4] Understanding the thermal stability of such compounds is paramount for drug development, formulation, and ensuring stability during storage and processing. Thermogravimetric analysis is a key technique for determining the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.

Predicted Thermal Decomposition of this compound

Based on the thermal behavior of related imidazole and biimidazole derivatives, the decomposition of this compound is expected to be a multi-stage process. The thermal stability will be influenced by the strength of the intermolecular hydrogen bonds and the integrity of the imidazole rings.

The initial weight loss at lower temperatures (below 150°C) is often attributed to the loss of adsorbed water or solvent. The primary decomposition is likely to involve the cleavage of the bond linking the two imidazole rings and subsequent fragmentation of the individual rings. In an inert atmosphere, this process will lead to the formation of various gaseous products and a stable carbonaceous residue. In an oxidative atmosphere (air), the decomposition will be more complex, with the final product being a minimal residue after complete combustion. The decomposition of nitro-substituted biimidazoles, for instance, is initiated by the detachment of the nitro groups.[5]

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, generalized protocol for conducting the TGA of this compound. This protocol is based on standard methods for analyzing organic heterocyclic compounds.[6][7][8]

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of operating in a controlled atmosphere (e.g., nitrogen, air) and over a temperature range of at least 25°C to 800°C.

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative of the batch.

  • Lightly grind the sample to a fine powder to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina, platinum).

3.3. TGA Parameters

  • Atmosphere: High purity nitrogen (99.999%) or dry air.

  • Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass and temperature.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximal, as indicated by the peak in the DTG curve.

  • Percentage Weight Loss: The amount of mass lost in each decomposition step.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Data Presentation

Quantitative data from the TGA of this compound should be summarized in a clear and structured table to facilitate comparison and interpretation.

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Sample Mass (mg) e.g., 5.23e.g., 5.18
Heating Rate (°C/min) 1010
Temperature Range (°C) 30 - 80030 - 800
Decomposition Step 1
    Tonset (°C)
    Tpeak (°C)
    Weight Loss (%)
Decomposition Step 2
    Tonset (°C)
    Tpeak (°C)
    Weight Loss (%)
... (add steps as needed)
Residual Mass at 800°C (%)

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_output Output Sample Obtain this compound Grind Grind to Fine Powder Sample->Grind Weigh Weigh 5-10 mg of Sample Grind->Weigh Load Load into TGA Crucible Weigh->Load RunTGA Run TGA Experiment Load->RunTGA Calibrate Calibrate TGA SetAtmosphere Set Atmosphere (N2 or Air) Calibrate->SetAtmosphere SetFlow Set Gas Flow Rate SetAtmosphere->SetFlow SetTemp Set Temperature Program SetFlow->SetTemp SetTemp->RunTGA GetData Acquire Mass vs. Temp Data RunTGA->GetData PlotData Plot TGA and DTG Curves GetData->PlotData Analyze Determine Tonset, Tpeak, % Wt Loss PlotData->Analyze Report Generate Report Analyze->Report Table Tabulate Quantitative Data Report->Table

References

Initial Biological Screening of 1H,3'H-2,4'-Biimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 1H,3'H-2,4'-biimidazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines detailed experimental protocols for evaluating their antimicrobial and anticancer activities, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction

This compound derivatives are a promising class of compounds built upon a scaffold composed of two imidazole rings. The unique structural features and electronic properties of this core have drawn considerable attention for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide serves as a practical resource for researchers undertaking the initial biological evaluation of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of an appropriate dicarbonyl compound with an aminoguanidine derivative, followed by cyclization. Another method involves the reaction of α-halo ketones with amidines. The following is a generalized multi-step synthetic protocol that can be adapted for various substituted derivatives.

Experimental Protocol: Synthesis of this compound Derivatives

Materials:

  • Substituted glyoxal

  • Ammonium acetate

  • Substituted aldehyde

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Imidazole Ring. A mixture of a substituted glyoxal (1.0 eq), a substituted aldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution. The crude product is dried and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Step 3: Synthesis of the Second Imidazole Ring. The purified imidazole derivative from Step 2 is then subjected to a second cyclization reaction. This can be achieved by reacting it with another set of reagents, such as a different aldehyde and ammonium acetate, under similar conditions as Step 1 to form the biimidazole structure.

  • Step 4: Final Purification and Characterization. The final this compound product is purified by recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial and Antifungal Screening

The evaluation of the antimicrobial and antifungal activity of the synthesized this compound derivatives is a critical step in their initial biological screening. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria and 1-5 x 106 CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound and related derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Biimidazole-A Staphylococcus aureus16Candida albicans8
Biimidazole-B Escherichia coli32Aspergillus niger64
Biimidazole-C Pseudomonas aeruginosa>128Cryptococcus neoformans32
Ciprofloxacin S. aureus / E. coli1 / 0.5--
Fluconazole --C. albicans4
Signaling Pathway: Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

Many azole-based antifungal agents, a class to which biimidazoles are related, exert their effect by inhibiting the enzyme Cytochrome P450 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

CYP51_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Membrane->Disruption Biimidazole This compound Derivative Inhibition Inhibition Biimidazole->Inhibition Inhibition->Lanosterol Blocks conversion FungalDeath Fungal Cell Death Disruption->FungalDeath

Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative.

Anticancer Screening

The anticancer potential of this compound derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound and related derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Biimidazole-D MCF-7 (Breast)12.5
Biimidazole-E A549 (Lung)25.8
Biimidazole-F HeLa (Cervical)8.2
Doxorubicin MCF-70.5
Signaling Pathway: Stabilization of c-MYC G-Quadruplex

Certain biimidazole derivatives have been shown to exert their anticancer effects by targeting and stabilizing G-quadruplex structures in the promoter region of oncogenes like c-MYC. The c-MYC proto-oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of a stable G-quadruplex structure in the c-MYC promoter region can inhibit its transcription, leading to decreased c-MYC protein levels and subsequent cell cycle arrest and apoptosis.

cMYC_G4_Stabilization cluster_promoter c-MYC Promoter Region Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex (unstable) Duplex_DNA->G_Quadruplex conformational change G_Quadruplex->Duplex_DNA unfolding Stable_G_Quadruplex Stable G-Quadruplex Transcription_Repression Transcription Repression Stable_G_Quadruplex->Transcription_Repression Biimidazole This compound Derivative Stabilization Stabilization Biimidazole->Stabilization Stabilization->G_Quadruplex binds and stabilizes cMYC_Protein c-MYC Protein (decreased) Transcription_Repression->cMYC_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Protein->Apoptosis

Mechanism of anticancer activity via stabilization of the c-MYC G-quadruplex.

Conclusion

The initial biological screening of this compound derivatives reveals their significant potential as a scaffold for the development of new antimicrobial and anticancer agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to systematically evaluate these compounds. Further investigation into their mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to advance these promising molecules towards clinical applications.

Experimental Workflows

The following diagrams illustrate the general workflows for the antimicrobial and anticancer screening of this compound derivatives.

Antimicrobial_Screening_Workflow start Start synthesis Synthesize this compound Derivatives start->synthesis stock_prep Prepare Stock Solutions of Compounds synthesis->stock_prep serial_dilution Perform Serial Dilutions in 96-well Plate stock_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum inoculate Inoculate Wells with Microbes inoculum_prep->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Workflow for Antimicrobial Screening.

Anticancer_Screening_Workflow start Start synthesis Synthesize this compound Derivatives start->synthesis compound_treatment Treat Cells with Compound Dilutions synthesis->compound_treatment cell_seeding Seed Cancer Cells in 96-well Plate cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for Anticancer Screening (MTT Assay).

Discovery of novel bioactive 1H,3'H-2,4'-Biimidazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery of Novel Bioactive 1H,3'H-2,4'-Biimidazole Compounds

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous naturally occurring and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] As a five-membered heterocyclic compound with two nitrogen atoms, it can act as both a proton donor and acceptor, contributing to its versatile role in biological systems, including enzymes and nucleic acids.[1][2] Derivatives of imidazole and its fused-ring analogue, benzimidazole, are known to possess potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5][6]

The biimidazole scaffold, consisting of two linked imidazole rings, represents a significant area of interest in drug discovery. These compounds have demonstrated compelling therapeutic potential, including antimicrobial, antioxidant, and anti-tumor effects.[7] This technical guide focuses on the discovery, synthesis, and biological evaluation of novel this compound compounds, providing researchers and drug development professionals with a comprehensive overview of their synthesis, bioactive properties, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of bioactive this compound compounds often begins with precursor imidazole molecules, such as metronidazole, which are chemically modified through a multi-step process. A common pathway involves the oxidation of a starting imidazole, conversion to an acid chloride, and subsequent reactions to build the biimidazole core structure. This core can then be further functionalized to create a library of derivatives with diverse biological activities.[2][8]

A representative synthetic pathway starts with the conversion of a precursor like 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid (3) into its acid chloride (4). This reactive intermediate is then used to build more complex structures, eventually leading to the formation of the biimidazol-4-one ring system.[2] Further modifications, such as alkylation or reaction with hydrazine hydrate, yield a variety of derivatives.[1][8]

Synthesis_Workflow start Imidazole Precursor (e.g., Metronidazole derivative) step1 Oxidation to Carboxylic Acid start->step1 step2 Conversion to Acid Chloride (SOCl₂) step1->step2 step3 Reaction with Amino Acid & Cyclization step2->step3 biimidazole_core 1H,3'H-2,4'-Biimidazol-4-one Core Structure step3->biimidazole_core step4a Reaction with Hydrazine Hydrate biimidazole_core->step4a step4b Alkylation (e.g., with Ethyl Bromoacetate) biimidazole_core->step4b deriv_a 3-Amino-Biimidazole Derivatives step4a->deriv_a deriv_b Biimidazole Ester Derivatives step4b->deriv_b TLR8_Signaling_Pathway cluster_nucleus Nucleus compound Biimidazole Compound (TLR8 Agonist) tlr8 TLR8 compound->tlr8 Binds & Activates my_d88 MyD88 tlr8->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 ikk IKK Complex tak1->ikk nf_kb NF-κB Activation ikk->nf_kb transcription Gene Transcription nf_kb->transcription Translocates nucleus Nucleus cytokines TNF-α, IL-12 Secretion transcription->cytokines Leads to Antibacterial_Screening_Workflow prep_plates 1. Prepare Nutrient Agar Plates inoculate 2. Inoculate with Bacterial Suspension prep_plates->inoculate place_discs 5. Place Discs on Inoculated Agar inoculate->place_discs prep_discs 3. Prepare Sterile Filter Paper Discs apply_compounds 4. Impregnate Discs with Test Compounds (e.g., 10⁻³ M) prep_discs->apply_compounds apply_compounds->place_discs incubate 6. Incubate Plates (e.g., 24h at 37°C) place_discs->incubate measure 7. Measure Zone of Inhibition (mm) incubate->measure

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Complexes Using 1H,3'H-2,4'-Biimidazole as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Ligand: Extensive literature searches indicate that the use of 1H,3'H-2,4'-biimidazole as a ligand in the synthesis of metal complexes is not widely documented. The majority of published research focuses on the isomeric ligands, 2,2'-biimidazole and 4,4'-biimidazole. This document provides detailed protocols and data for the synthesis of metal complexes using the well-characterized 2,2'-biimidazole (H₂biim) as a representative biimidazole ligand. These methodologies can serve as a foundational guide for developing synthetic strategies for the less common this compound. Researchers should anticipate the need for optimization of these protocols to accommodate the specific steric and electronic properties of the 2,4'-isomer.

Synthesis of a Ruthenium(III)-Biimidazole Complex

Ruthenium complexes are of significant interest in drug development, particularly as potential anticancer agents. The following protocol details the synthesis of a well-characterized Ru(III) complex with 2,2'-biimidazole.

Experimental Protocol: Synthesis of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O

This protocol is adapted from the synthesis of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O[1].

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Biimidazole (H₂biim)

  • Hydrochloric acid (HCl), 3.0 M

  • Deionized water

  • Acetone

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup (optional, but recommended)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·xH₂O (e.g., 0.03 mmol) in 2.5 mL of 3.0 M hydrochloric acid.

  • Add 2,2'-biimidazole in a 1:1 molar ratio to the ruthenium precursor (e.g., 0.03 mmol).

  • Heat the reaction mixture to 90 °C under constant stirring and maintain this temperature for approximately 20.5 hours.

  • After the heating period, allow the mixture to cool slowly to room temperature over a period of about 20.5 hours.

  • Isolate the resulting crystalline product by filtration.

  • Wash the crystals sequentially with deionized water and diethyl ether.

  • Dry the product under vacuum to obtain cis-[RuCl₂(H₂biim)₂]Cl·4H₂O.

Quantitative Data

The following table summarizes key quantitative data for the synthesized Ruthenium(III)-biimidazole complex[1].

ParameterValue
Complex cis-[RuCl₂(H₂biim)₂]Cl·4H₂O
Yield ~45%
Elemental Analysis (Calculated) C: 26.3%, H: 3.7%, N: 20.5%
Elemental Analysis (Found) C: 26.5%, H: 3.4%, N: 20.6%
Mass Spectrometry (ESI-MS, m/z) 441.83 (corresponding to [RuCl₂(H₂biim)₂]⁺)
Crystal System Monoclinic
Space Group C2
Average Ru-N bond length 2.050(1) Å
Average Ru-Cl bond length 2.367(1) Å

Synthesis of a Chromium(III)-Biimidazole Complex

Chromium(III) complexes with biimidazole ligands are of interest for their unique coordination chemistry and potential applications in materials science and catalysis.

Experimental Protocol: Synthesis of Cr(H₂biim)₃₃

This protocol is based on the synthesis of --INVALID-LINK--₃[2].

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) chloride tris(tetrahydrofuran) (CrCl₃(THF)₃)

  • Silver nitrate (AgNO₃)

  • 2,2'-Biimidazole (H₂biim)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • In a flask protected from light, dissolve AgNO₃ and H₂biim in methanol to form the intermediate [Ag(H₂biim)]NO₃ in situ.

  • In a separate flask, dissolve the Cr(III) precursor (e.g., CrCl₃(THF)₃) in methanol.

  • Add the solution of the Cr(III) precursor to the methanolic solution of [Ag(H₂biim)]NO₃.

  • Stir the reaction mixture at room temperature for several hours. A precipitate of AgCl will form.

  • Remove the AgCl precipitate by filtration.

  • The filtrate, containing the crude product, can be purified by recrystallization. A common method is the vapor diffusion of diethyl ether into the methanolic solution of the complex.

  • Collect the resulting crystals of --INVALID-LINK--₃ by filtration, wash with a small amount of cold methanol and diethyl ether, and dry under vacuum.

Quantitative Data

The following table summarizes key quantitative data for the synthesized Chromium(III)-biimidazole complex[2][3].

ParameterValue
Complex --INVALID-LINK--₃
Yield Good yield (a microwave-assisted synthesis reports up to 94%)
Crystal System Trigonal
Space Group R-3
Average Cr-N bond length 2.028–2.037 Å
Ligand Bite Angle (N-Cr-N) 79.6–80.4°
UV-Vis Absorption (in MeOH) Characterized by d-d transitions typical for Cr(III) in an octahedral field.
Infrared Spectroscopy Shows characteristic N-H stretching frequencies around 3000 cm⁻¹.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of metal-biimidazole complexes.

Synthesis_Workflow Generalized Synthesis of Metal-Biimidazole Complexes cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product Metal_Salt Metal Salt (e.g., RuCl₃, Cr(NO₃)₃) Reaction Reaction in a suitable solvent (e.g., Methanol, HCl solution) with heating and stirring Metal_Salt->Reaction Ligand Biimidazole Ligand (H₂biim) Ligand->Reaction Filtration Filtration to remove by-products or isolate crude product Reaction->Filtration Recrystallization Recrystallization (e.g., vapor diffusion) Filtration->Recrystallization Final_Complex Metal-Biimidazole Complex Recrystallization->Final_Complex Characterization Characterization (Spectroscopy, X-ray Diffraction, etc.) Final_Complex->Characterization

Caption: Generalized workflow for the synthesis of metal-biimidazole complexes.

Proposed Anticancer Mechanism of Action for Ruthenium-Biimidazole Complexes

The diagram below illustrates a proposed mechanism of action for the anticancer activity of Ruthenium-biimidazole complexes, based on their ability to induce apoptosis.

Anticancer_Mechanism Proposed Anticancer Mechanism of Ru-Biimidazole Complexes cluster_cellular_uptake Cellular Interaction cluster_intracellular_targets Intracellular Action cluster_signaling_pathways Apoptotic Signaling Ru_Complex Ru-Biimidazole Complex Uptake Cellular Uptake Ru_Complex->Uptake Passive/Active Transport Cell_Membrane Cancer Cell Membrane DNA_Interaction Interaction with Nuclear DNA Uptake->DNA_Interaction Mitochondria Accumulation in Mitochondria Uptake->Mitochondria DNA_Damage DNA Damage DNA_Interaction->DNA_Damage ROS_Production Generation of Reactive Oxygen Species (ROS) Mitochondria->ROS_Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Mitochondrial Pathway DNA_Damage->Caspase_Activation Intrinsic Pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed mechanism of anticancer activity for Ru-biimidazole complexes.

Applications in Drug Development

Metal complexes containing biimidazole ligands, particularly those with ruthenium, have shown promise as anticancer agents[4][5]. Their mechanism of action is believed to involve multiple pathways, making them attractive candidates for overcoming resistance to traditional chemotherapies.

Key features relevant to drug development include:

  • DNA Binding: Like cisplatin, some ruthenium-biimidazole complexes can bind to DNA, leading to conformational changes that can inhibit replication and transcription, ultimately triggering cell death[6].

  • Induction of Apoptosis: These complexes have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways[7]. The activation of caspases, key enzymes in the apoptotic cascade, is a hallmark of this process[8].

  • Mitochondrial Targeting: Some Ru(II) complexes preferentially accumulate in the mitochondria of cancer cells. This targeted accumulation can disrupt mitochondrial function, lead to the generation of reactive oxygen species (ROS), and initiate the mitochondrial pathway of apoptosis[4][5].

  • Kinase Inhibition: While DNA is a primary target, some ruthenium complexes may also inhibit the activity of protein kinases, which are crucial for cancer cell proliferation and survival signaling pathways[4].

  • Reduced Toxicity: Ruthenium complexes are often considered to have a more favorable toxicity profile compared to platinum-based drugs, with some showing selectivity for cancer cells over healthy cells[7].

The development of these complexes as therapeutic agents is an active area of research, with ongoing efforts to optimize their efficacy, selectivity, and delivery to tumor sites.

References

Application Notes and Protocols: 1H,3'H-2,4'-Biimidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the application and evaluation of 1H,3'H-2,4'-Biimidazole derivatives as corrosion inhibitors, including detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Imidazole derivatives, particularly compounds like this compound and its derivatives, have garnered attention due to their efficacy as corrosion inhibitors for various metals and alloys in aggressive environments.[1][2][3][4] These molecules typically contain heteroatoms (N, O, S) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5] This document provides detailed protocols for the synthesis, application, and evaluation of these compounds as corrosion inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A general approach involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt. The specific functionalization of the biimidazole core can be achieved by selecting appropriate starting materials.

Protocol 2.1: General Synthesis of a Substituted this compound Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen α-dicarbonyl compound (e.g., glyoxal) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add the desired aldehyde and an excess of ammonium acetate.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.[6][7]

Experimental Evaluation of Corrosion Inhibition

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of this compound derivatives. This typically involves electrochemical measurements, surface analysis, and traditional weight loss methods.

Material and Solution Preparation

Protocol 3.1.1: Preparation of Metal Specimens

  • Cutting: Cut the desired metal (e.g., mild steel, copper, aluminum) into coupons of suitable dimensions (e.g., 1 cm x 1 cm x 0.1 cm).

  • Polishing: Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., from 400 to 1200 grit) to achieve a mirror-like finish.

  • Cleaning: Degrease the polished coupons with a suitable organic solvent (e.g., acetone or ethanol) in an ultrasonic bath for 10-15 minutes.

  • Rinsing and Drying: Rinse the coupons thoroughly with distilled water and dry them in a stream of warm air.

  • Storage: Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to use.[8][9]

Protocol 3.1.2: Preparation of Test Solutions

  • Corrosive Medium: Prepare the corrosive medium, for example, a 1 M HCl solution or a 3.5 wt.% NaCl solution, using analytical grade reagents and distilled or deionized water.

  • Inhibitor Solutions: Prepare a stock solution of the this compound derivative in the corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate.

Protocol 3.2.1: Weight Loss Experiment

  • Initial Weighing: Accurately weigh the prepared metal specimens to four decimal places (W_initial).

  • Immersion: Immerse three replicate specimens in each test solution (including a blank solution without the inhibitor) for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.[9][10]

  • Final Weighing: After the immersion period, remove the specimens, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh them (W_final).

  • Calculation:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the average weight loss (g), A is the surface area of the specimen (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[10]

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism.[5][11] These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[12][13]

Protocol 3.3.1: Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[14][15][16]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection point.[16]

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 3.3.2: Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, allow the OCP to stabilize before the measurement.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[12][17]

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[11][18][19]

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A larger R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[20][21]

Protocol 3.4.1: Scanning Electron Microscopy (SEM)

  • Sample Preparation: After immersion in the test solutions (with and without inhibitor) for a specific period, gently rinse the metal specimens with distilled water and dry them.

  • Imaging: Mount the specimens on SEM stubs and obtain high-resolution images of the surface morphology. Compare the surface of the specimen exposed to the corrosive medium with and without the inhibitor to visualize the protective effect.

Protocol 3.4.2: Atomic Force Microscopy (AFM)

  • Sample Preparation: Similar to SEM, prepare the metal specimens after immersion.

  • Imaging: Use AFM to obtain three-dimensional topographic images of the metal surface at the nanoscale. This allows for the quantitative analysis of surface roughness, which is expected to be lower in the presence of an effective inhibitor.

Protocol 3.4.3: X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Prepare the metal specimens after immersion in the inhibitor solution.

  • Analysis: Use XPS to analyze the elemental composition of the surface film. This can confirm the presence of elements from the inhibitor molecule (e.g., N, C, O) on the metal surface, providing evidence of adsorption.[8][22]

Protocol 3.4.4: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Carefully scrape the inhibitor film from the metal surface after immersion or use attenuated total reflectance (ATR)-FTIR for direct analysis of the surface.

  • Analysis: Obtain the FTIR spectrum to identify the functional groups present in the adsorbed film and compare them with the spectrum of the pure inhibitor to understand the mode of adsorption.[1][9]

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide theoretical insights into the relationship between the molecular structure of the inhibitor and its efficiency.[10][23][24]

Protocol 3.5.1: DFT Calculations

  • Molecular Modeling: Build the 3D structure of the this compound derivative using a molecular modeling software.

  • Geometry Optimization: Optimize the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Parameter Calculation: From the optimized structure, calculate quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital)

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

    • Energy gap (ΔE = E_LUMO - E_HOMO)

    • Dipole moment (μ)

    • Mulliken atomic charges

  • Correlation: Correlate these parameters with the experimentally determined inhibition efficiencies. For instance, a higher E_HOMO and lower ΔE generally indicate a higher tendency of the molecule to donate electrons to the metal surface and thus, a higher inhibition efficiency.[24]

Data Presentation

For clear comparison and interpretation, summarize the quantitative data in structured tables.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (ppm)E_corr (mV vs. RE)i_corr (μA/cm²)β_a (mV/dec)β_c (mV/dec)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 4: Quantum Chemical Parameters

MoleculeE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Derivative 1
Derivative 2
...

Visualizations

Diagrams are crucial for illustrating complex workflows and mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_theory Theoretical Study Metal_Prep Metal Specimen Preparation WL Weight Loss Metal_Prep->WL EIS EIS Metal_Prep->EIS PDP PDP Metal_Prep->PDP Sol_Prep Solution Preparation Sol_Prep->WL Sol_Prep->EIS Sol_Prep->PDP SEM SEM WL->SEM EIS->SEM PDP->SEM AFM AFM SEM->AFM XPS XPS AFM->XPS FTIR FTIR XPS->FTIR QC Quantum Chemical Calculations QC->EIS QC->PDP

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Protective Film Formation Inhibitor Biimidazole Derivative Metal Metal (M) Inhibitor->Metal Adsorption (Chemi/Physisorption) H2O H₂O H2O->Metal Competitive Adsorption Cl_ion Cl⁻ Cl_ion->Metal Corrosion Attack Protective_Layer Protective Inhibitor Film Metal->Protective_Layer Blocks Active Sites Protective_Layer->Cl_ion Prevents Attack

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for the Synthesis of Nitro-Substituted 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of nitro-substituted 1H,3'H-2,4'-Biimidazole. The synthetic strategy involves the preparation of two key imidazole intermediates followed by a palladium-catalyzed Suzuki coupling reaction to form the target biimidazole structure.

Overall Synthetic Scheme

The synthesis is divided into three main parts:

  • Part 1: Synthesis of the N-protected 4-nitro-5-borylated-imidazole intermediate.

  • Part 2: Synthesis of the N-protected 2-bromo-imidazole intermediate.

  • Part 3: Suzuki coupling of the two intermediates followed by deprotection to yield the final product.

Part 1: Synthesis of N-SEM-Protected-4-nitro-1H-imidazole-5-yl)pinacol boronate (Intermediate A)

This part of the synthesis involves the nitration of imidazole, followed by N-protection and a subsequent C-H borylation.

Experimental Protocol

Step 1a: Synthesis of 4(5)-Nitro-1H-imidazole

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Imidazole: Slowly add imidazole to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: To the resulting solution, add a mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 7-8.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 4(5)-nitro-1H-imidazole as a pale yellow solid.[1][2][3]

Step 1b: N-Protection of 4(5)-Nitro-1H-imidazole with SEM-Cl

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitroimidazole: Add a solution of 4(5)-nitro-1H-imidazole in anhydrous THF dropwise at 0 °C.

  • Addition of SEM-Cl: After the evolution of hydrogen gas ceases, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to give the N-SEM protected 4-nitro-1H-imidazole. Due to tautomerism, a mixture of 4-nitro and 5-nitro isomers is expected.

Step 1c: Iridium-Catalyzed C-H Borylation of N-SEM-Protected-4-nitro-1H-imidazole

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the N-SEM-protected 4-nitro-1H-imidazole, bis(pinacolato)diboron (B₂pin₂), and [Ir(COD)OMe]₂ (methoxyiridium cyclooctadiene dimer) as the catalyst precursor, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand.

  • Solvent: Add anhydrous cyclohexane as the solvent.

  • Reaction: Heat the mixture at 80 °C for 16-24 hours. The reaction should be monitored by GC-MS or TLC for the consumption of the starting material.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield (1-((2-(trimethylsilyl)ethoxy)methyl)-4-nitro-1H-imidazol-5-yl)pinacol boronate (Intermediate A).[4][5][6][7][8][9]

Part 2: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole (Intermediate B)

This part involves the N-protection of commercially available 2-bromo-1H-imidazole.

Experimental Protocol

Step 2a: N-Protection of 2-Bromo-1H-imidazole

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

  • Addition of 2-Bromo-1H-imidazole: Add a solution of 2-bromo-1H-imidazole in anhydrous THF dropwise at 0 °C.

  • Addition of SEM-Cl: After gas evolution ceases, add SEM-Cl dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to give 1-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole (Intermediate B).

Part 3: Suzuki Coupling and Deprotection

The final steps involve the coupling of the two imidazole intermediates followed by the removal of the SEM protecting groups.

Experimental Protocol

Step 3a: Suzuki Coupling of Intermediate A and Intermediate B

  • Reaction Setup: To a degassed mixture of dioxane and water (4:1) in a microwave vial, add Intermediate A, Intermediate B, a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like P1, and a base such as K₃PO₄.[8]

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-100 °C under conventional heating for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the SEM-protected nitro-substituted biimidazole.

Step 3b: Deprotection of the SEM Groups

  • Reaction Setup: Dissolve the SEM-protected biimidazole in a suitable solvent such as dichloromethane or THF.

  • Deprotection using TBAF: Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF. Heat the reaction at 60-80 °C and monitor by TLC.[10][11]

  • Alternative Deprotection using Acid: Alternatively, treat the protected biimidazole with trifluoroacetic acid (TFA) in dichloromethane at room temperature. This method has been reported to sometimes result in lower yields.[2]

  • Work-up: For the TBAF method, dilute with water and extract with ethyl acetate. For the TFA method, carefully neutralize with a saturated sodium bicarbonate solution before extraction. The organic layers are washed, dried, and concentrated.

  • Final Purification: The crude product is purified by column chromatography or recrystallization to afford the final product, nitro-substituted this compound.

Quantitative Data Summary
StepProductStarting Material(s)ReagentsTypical YieldMelting Point (°C)
1a4(5)-Nitro-1H-imidazoleImidazoleHNO₃, H₂SO₄50-70%308-310[12]
1bN-SEM-4-nitro-1H-imidazole4(5)-Nitro-1H-imidazoleNaH, SEM-Cl70-85% (estimated)N/A
1cIntermediate AN-SEM-4-nitro-1H-imidazoleB₂pin₂, [Ir(COD)OMe]₂, dtbpy50-70% (estimated)N/A
2aIntermediate B2-Bromo-1H-imidazoleNaH, SEM-Cl80-95% (estimated)N/A
3aSEM-protected biimidazoleIntermediate A, Intermediate BPd(PPh₃)₄, K₃PO₄60-80% (estimated)N/A
3bNitro-substituted this compoundSEM-protected biimidazoleTBAF or TFA40-70% (estimated)N/A

Note: "N/A" indicates data not available in the searched literature for the exact compound. Estimated yields are based on analogous reactions.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Intermediate A cluster_part2 Part 2: Synthesis of Intermediate B cluster_part3 Part 3: Coupling and Deprotection Imidazole Imidazole Nitroimidazole 4(5)-Nitro-1H-imidazole Imidazole->Nitroimidazole Nitration (HNO₃, H₂SO₄) ProtectedNitroimidazole N-SEM-4-nitro-1H-imidazole Nitroimidazole->ProtectedNitroimidazole N-Protection (NaH, SEM-Cl) IntermediateA Intermediate A (Borylated Nitroimidazole) ProtectedNitroimidazole->IntermediateA C-H Borylation ([Ir], B₂pin₂) ProtectedBiimidazole SEM-Protected Biimidazole IntermediateA->ProtectedBiimidazole Suzuki Coupling Bromoimidazole 2-Bromo-1H-imidazole IntermediateB Intermediate B (Protected Bromoimidazole) Bromoimidazole->IntermediateB N-Protection (NaH, SEM-Cl) IntermediateB->ProtectedBiimidazole FinalProduct Nitro-substituted This compound ProtectedBiimidazole->FinalProduct Deprotection (TBAF or TFA)

Caption: Overall workflow for the synthesis of nitro-substituted this compound.

Logical Relationship of Key Steps

LogicalFlow Start Starting Materials (Imidazole, 2-Bromoimidazole) Nitration Nitration of Imidazole Start->Nitration Protection2 N-Protection of 2-Bromoimidazole Start->Protection2 Protection1 N-Protection of 4-Nitroimidazole Nitration->Protection1 Borylation C-H Borylation Protection1->Borylation Coupling Suzuki Coupling Borylation->Coupling Protection2->Coupling Deprotection Deprotection Coupling->Deprotection End Final Product Deprotection->End

Caption: Logical flow of the synthetic protocol from starting materials to the final product.

References

Application Notes and Protocols: Antimicrobial Activity of Novel 1H,3'H-2,4'-Biimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of novel 1H,3'H-2,4'-biimidazole derivatives. This document includes a summary of their activity, detailed protocols for in vitro evaluation, and workflow diagrams to guide experimental design.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Imidazole-containing compounds have historically demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The novel class of this compound derivatives represents a promising scaffold for developing new antimicrobial drugs. These notes are intended to guide researchers in the evaluation of the antimicrobial efficacy of these compounds.

Data Presentation

The antimicrobial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test. The following tables summarize the in vitro antibacterial and antifungal activities of a series of synthesized biimidazole derivatives against various microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
BIM-001 16326432
BIM-002 8163216
BIM-003 48168
BIM-004 3264>12864
Ciprofloxacin 10.250.50.5

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus niger
BIM-001 3264
BIM-002 1632
BIM-003 816
BIM-004 64128
Fluconazole 216

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.[1][2]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of the novel biimidazole derivatives.[3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial/fungal suspension without test compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the biimidazole stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used for preliminary screening of the antimicrobial activity of the novel biimidazole derivatives.[5][6][7][8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper disks (6 mm in diameter)

  • Stock solutions of this compound derivatives

  • Standard antibiotic/antifungal disks

  • Solvent control disks (impregnated with the solvent used to dissolve the compounds)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the biimidazole derivatives onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a standard antibiotic/antifungal disk and a solvent control disk on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of novel compounds.

Antimicrobial_Susceptibility_Testing_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis of Novel This compound Derivatives stock_prep Preparation of Stock Solutions (e.g., in DMSO) synthesis->stock_prep disk_diffusion Agar Disk Diffusion Method stock_prep->disk_diffusion Test Compounds qualitative_result Qualitative Assessment (Zone of Inhibition) disk_diffusion->qualitative_result broth_microdilution Broth Microdilution Method qualitative_result->broth_microdilution Promising Compounds mic_determination MIC Determination broth_microdilution->mic_determination data_analysis Data Analysis and Comparison with Standard Drugs mic_determination->data_analysis conclusion Conclusion on Antimicrobial Efficacy data_analysis->conclusion

Caption: Workflow for evaluating antimicrobial activity.

Logical Relationship in Antimicrobial Drug Discovery

The following diagram outlines the logical progression from identifying a lead compound to its potential development as a therapeutic agent.

Drug_Discovery_Logic cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies cluster_development Clinical Development lead_id Lead Identification (e.g., this compound) synthesis_opt Synthesis & Chemical Optimization lead_id->synthesis_opt antimicrobial_testing Antimicrobial Susceptibility Testing (MIC, MBC) synthesis_opt->antimicrobial_testing toxicity_testing Cytotoxicity Assays antimicrobial_testing->toxicity_testing animal_models Animal Models of Infection toxicity_testing->animal_models Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd clinical_trials Clinical Trials (Phase I-III) pk_pd->clinical_trials drug_approval Regulatory Approval clinical_trials->drug_approval

Caption: Logical flow of antimicrobial drug discovery.

References

Application Notes and Protocols for In Vitro Anticancer Studies of Biimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro anticancer studies focused on the 1H,3'H-2,4'-Biimidazole scaffold. Therefore, the following application notes and protocols are based on studies of structurally related imidazole, benzimidazole, and other biimidazole derivatives. The methodologies and potential mechanisms of action described herein are expected to be broadly applicable for initiating research on this compound compounds, but specific activities and pathways should be experimentally verified.

Introduction

Imidazole-based compounds represent a significant class of heterocyclic molecules with a wide range of pharmacological activities, including potent anticancer effects. The core imidazole structure is a key feature in many approved drugs and serves as a versatile scaffold for the design of novel therapeutic agents. Biimidazole derivatives, containing two linked imidazole rings, offer expanded structural diversity and potential for enhanced biological activity. This document provides detailed protocols for the in vitro evaluation of the anticancer properties of biimidazole compounds, with a focus on assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Data Presentation: Anticancer Activity of Imidazole and Benzimidazole Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various imidazole and benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data can serve as a reference for comparing the potency of newly synthesized this compound compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-OxadiazoleCompound 4r A549 (Lung)0.3[1]
Benzimidazole-OxadiazoleCompound 4r MCF-7 (Breast)0.5[1]
Benzimidazole-OxadiazoleCompound 4r PANC-1 (Pancreatic)5.5[1]
Benzimidazole-OxadiazoleCompound 4s A549 (Lung)1.6[1]
Benzimidazole-OxadiazoleCompound 4s PANC-1 (Pancreatic)6.7[1]
N-substituted BenzimidazoleCompound 1d Multiple1.84 - 10.28 µg/mL[2]
N-substituted BenzimidazoleCompound 2d Multiple1.84 - 10.28 µg/mL[2]
N-substituted BenzimidazoleCompound 3s Multiple1.84 - 10.28 µg/mL[2]
N-substituted BenzimidazoleCompound 4b Multiple1.84 - 10.28 µg/mL[2]
N-substituted BenzimidazoleCompound 4k Multiple1.84 - 10.28 µg/mL[2]
Fluoro-substituted BenzimidazoleCompound ORT14 A549, A498, A3750.377[3]
Fluoro-substituted BenzimidazoleCompound ORT14 HeLa, HepG20.188[3]
Benzimidazole DerivativeCompound 5 MCF-7 (Breast)17.8 µg/mL[4]
Benzimidazole DerivativeCompound 5 DU-145 (Prostate)10.2 µg/mL[4]
Benzimidazole DerivativeCompound 5 H69AR (Lung)49.9 µg/mL[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the test compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the biimidazole compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Biimidazole Compounds incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the biimidazole compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow start Start treat_cells Treat cells with Biimidazole Compounds start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_rt Incubate for 15 min at RT stain_cells->incubate_rt analyze_flow Analyze by Flow Cytometry incubate_rt->analyze_flow interpret_data Interpret Data (Apoptotic vs. Necrotic) analyze_flow->interpret_data end_node End interpret_data->end_node

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

    • Add propidium iodide and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Analyze the PI signal on a linear scale.

    • Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow start Start treat_cells Treat cells with Biimidazole Compounds start->treat_cells harvest_and_fix Harvest and fix cells in 70% ethanol treat_cells->harvest_and_fix wash_and_resuspend Wash and resuspend in PBS harvest_and_fix->wash_and_resuspend rnase_treatment Treat with RNase A wash_and_resuspend->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining analyze_flow Analyze by Flow Cytometry pi_staining->analyze_flow quantify_phases Quantify cell cycle phases analyze_flow->quantify_phases end_node End quantify_phases->end_node

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Signaling Pathways

Based on studies of related benzimidazole compounds, this compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Potential Apoptotic Pathway Modulation: Many anticancer agents, including benzimidazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins.

Apoptotic_Pathway Biimidazole This compound Compounds Bax Bax (Pro-apoptotic) Biimidazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Biimidazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by biimidazole compounds.

References

Application Notes and Protocols: Use of Imidazole Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of imidazole derivatives, specifically focusing on 1H,3'H-2,4'-Biimidazole and its more commonly utilized derivative, N-methylbenzimidazole (NMBI), in the context of dye-sensitized solar cells (DSSCs). While direct applications of this compound in high-performance DSSCs are not extensively documented in current literature, the broader family of benzimidazole and biimidazole compounds plays a significant role as electrolyte additives and as core components of organic dye sensitizers. These notes are intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of these heterocyclic compounds in photovoltaic devices.

Introduction: The Role of Imidazole Derivatives in DSSCs

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts visible light into electrical energy. The core components of a DSSC include a photoanode (typically TiO₂ coated with a sensitizing dye), an electrolyte containing a redox couple (commonly I⁻/I₃⁻), and a counter electrode. The efficiency and stability of DSSCs are highly dependent on the properties of these components and the interfaces between them.

Imidazole and its derivatives have emerged as important compounds in the optimization of DSSC performance. Their roles can be broadly categorized as:

  • Electrolyte Additives: Small molecule imidazole derivatives, such as N-methylbenzimidazole (NMBI), are frequently added to the electrolyte solution. They adsorb onto the TiO₂ surface, which can lead to a desirable negative shift in the conduction band edge of the semiconductor. This shift increases the open-circuit voltage (Voc) of the cell. Furthermore, these additives can passivate the TiO₂ surface, reducing charge recombination between the injected electrons in the TiO₂ and the oxidized species in the electrolyte, thereby improving overall cell efficiency and stability.

  • Components of Organic Dyes: The imidazole or benzimidazole core structure is used as a building block in the synthesis of metal-free organic dyes. These cores can be functionalized with donor and acceptor groups to tune the optical and electrochemical properties of the dye, enhancing light absorption and facilitating efficient electron injection into the semiconductor's conduction band.

While the parent compound, this compound, is a subject of interest, its direct application and performance data in high-performance DSSCs are not as well-documented as its derivatives. Therefore, these notes will focus on the well-established use of N-methylbenzimidazole as an electrolyte additive.

Quantitative Data Presentation

The performance of a DSSC is characterized by several key parameters:

  • Voc (Open-Circuit Voltage): The maximum voltage from the solar cell when there is no current flowing.

  • Jsc (Short-Circuit Current Density): The maximum current density from the solar cell when the voltage across it is zero.

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating the maximum power that can be extracted.

  • η (Power Conversion Efficiency): The overall efficiency of the solar cell in converting light energy to electrical energy.

The addition of N-methylbenzimidazole (NMBI) to the electrolyte has a significant impact on these parameters. The following table summarizes typical performance data for DSSCs with and without NMBI as an additive in an ionic liquid-based electrolyte with varying iodine concentrations.

Table 1: Photovoltaic Performance of DSSCs with and without N-methylbenzimidazole (NMBI) as an Electrolyte Additive.

Electrolyte CompositionVoc (V)Jsc (mA/cm²)FFη (%)
Without NMBI
PMII + 0.02 M I₂0.688.50.633.64
PMII + 0.04 M I₂0.668.20.623.36
PMII + 0.08 M I₂0.626.80.622.61
With NMBI
PMII + 0.02 M I₂ + NMBI0.726.50.663.09
PMII + 0.04 M I₂ + NMBI0.708.00.653.64
PMII + 0.08 M I₂ + NMBI0.689.60.634.12

Data is illustrative and based on typical results reported in the literature. PMII stands for 1-propyl-3-methylimidazolium iodide.

Experimental Protocols

Synthesis of this compound
Fabrication of a Dye-Sensitized Solar Cell

This protocol describes the fabrication of a standard DSSC.

Materials and Reagents:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Sensitizing dye solution (e.g., N719 dye in ethanol)

  • Electrolyte solution (see Protocol 3.3)

  • Platinized counter electrode

  • Surlyn sealant

  • Ethanol, isopropanol, acetone

  • Mortar and pestle

  • Doctor blade or screen printer

  • Hot plate and furnace

Procedure:

  • Cleaning of FTO Glass: Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the slides with a stream of nitrogen.

  • Deposition of TiO₂ Layer:

    • Use adhesive tape to mask the edges of the conductive side of the FTO glass to control the active area.

    • Apply a line of TiO₂ paste at one edge of the masked area.

    • Spread the paste evenly across the surface using a doctor blade technique.

  • Sintering of TiO₂ Film:

    • Allow the TiO₂ film to air dry for 10 minutes.

    • Sinter the TiO₂-coated FTO glass in a furnace. A typical temperature profile is a gradual ramp up to 450-500 °C, holding for 30 minutes, and then cooling down slowly to room temperature.

  • Dye Sensitization:

    • While the TiO₂ electrode is still warm (around 80 °C), immerse it in the dye solution.

    • Keep the electrode in the dye solution for 12-24 hours in a dark, sealed container to ensure complete dye adsorption.

    • After sensitization, rinse the electrode with ethanol to remove any excess, non-adsorbed dye and dry it.

  • Assembly of the DSSC:

    • Place a Surlyn sealant frame around the active area of the dye-sensitized TiO₂ electrode.

    • Place the platinized counter electrode on top of the sealant, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate at around 100-120 °C while applying gentle pressure to seal the cell.

  • Electrolyte Filling:

    • Drill two small holes in the counter electrode beforehand.

    • Inject the electrolyte solution (see Protocol 3.3) into the cell through one of the holes using a syringe. The electrolyte will fill the space between the electrodes via capillary action.

    • Seal the holes with a small piece of Surlyn and a coverslip by heating.

Preparation of the Electrolyte with N-methylbenzimidazole (NMBI) Additive

Materials and Reagents:

  • 1-propyl-3-methylimidazolium iodide (PMII)

  • Iodine (I₂)

  • N-methylbenzimidazole (NMBI)

  • Acetonitrile and valeronitrile (or other suitable solvent)

  • Magnetic stirrer

Procedure:

  • Prepare the base electrolyte by dissolving PMII and I₂ in a solvent mixture (e.g., acetonitrile/valeronitrile, 85:15 v/v). A typical composition is 0.6 M PMII and 0.05 M I₂.

  • To this base electrolyte, add NMBI to the desired concentration. A common concentration for NMBI is 0.5 M.

  • Stir the solution in the dark until all components are fully dissolved.

  • The electrolyte is now ready for injection into the DSSC.

Visualizations

Diagram 1: Working Principle of a Dye-Sensitized Solar Cell

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles Electron e⁻ Dye Sensitizer Dye Dye->TiO2 2. Electron Injection Iodide I⁻ Iodide->Dye 4. Dye Regeneration Triiodide I₃⁻ Pt Platinum Catalyst Pt->Triiodide 5. Electrolyte Regeneration Sunlight Sunlight Sunlight->Dye 1. Light Absorption Load External Load Electron->Load 3. Electron Transport Load->Pt

Caption: Workflow of a Dye-Sensitized Solar Cell.

Diagram 2: Role of N-methylbenzimidazole (NMBI) at the TiO₂/Electrolyte Interface

NMBI_Effect cluster_interface TiO₂ / Electrolyte Interface TiO2_Surface TiO₂ Surface CB_Shift Conduction Band Edge Shifts Up TiO2_Surface->CB_Shift Causes NMBI NMBI Adsorption NMBI->TiO2_Surface Adsorbs on surface Electron_TiO2 e⁻ in TiO₂ NMBI->Electron_TiO2 Passivates surface, reduces recombination Triiodide_Recomb I₃⁻ Electron_TiO2->Triiodide_Recomb Recombination (Loss) Voc_Increase Increased Voc CB_Shift->Voc_Increase Leads to

Application Notes and Protocols for Measuring the Photophysical Properties of 1H,3'H-2,4'-Biimidazole Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and protocols required to measure the key photophysical properties of 1H,3'H-2,4'-Biimidazole (H2biim) and its metal complexes. These compounds are of significant interest in various fields, including coordination chemistry, materials science, and drug development, owing to their unique luminescent properties.

Overview of Photophysical Properties

The interaction of this compound complexes with light is characterized by several key photophysical parameters. These include:

  • Absorption: The wavelengths of light a molecule absorbs, and the efficiency of this absorption, are determined by its electronic structure. This is quantified by the molar extinction coefficient (ε).

  • Emission (Fluorescence/Phosphorescence): After absorbing light, an excited molecule can return to its ground state by emitting a photon. The wavelength and intensity of this emitted light are characteristic of the molecule.

  • Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.

  • Excited-State Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.

Accurate measurement of these properties is crucial for understanding the behavior of these complexes and for designing new materials and drugs with specific photophysical characteristics.

Data Presentation: Photophysical Properties of Selected Biimidazole Complexes

The following table summarizes the photophysical properties of a selection of ruthenium (Ru), chromium (Cr), and iridium (Ir) complexes containing biimidazole or its derivatives. This data is compiled from various research articles and serves as a reference for expected values.

ComplexAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Excited-State Lifetime (τ) (ns)Solvent
[Ru(bpy)₂(H₂biim)]²⁺4779000650~0.01< 200Water
[Ru(tBu-bpy)₂(Me-bibenzimH₂)]²⁺4828400668-219Water
[Ru(bpy)₂(Me-bibenzimH₂)]²⁺4729300654-95Water
[Cr(phen)₂(H₂biim)]³⁺~350, ~450-~775 (phosphorescence)2.8 x 10⁻³38,000 (deaerated)Acetonitrile
(pbi)₂Ir(pbim)--5360.91-CH₂Cl₂
[Ir(dmppz)₂(H₂biim)]PF₆------

Note: "bpy" is 2,2'-bipyridine, "tBu-bpy" is 4,4'-di-tert-butyl-2,2'-bipyridine, "Me-bibenzimH₂" is 1,1'-dimethyl-2,2'-bibenzimidazole, "phen" is 1,10-phenanthroline, "pbi" is 1,2-diphenyl-1H-benzoimidazole, "pbim" is 2-(pyridin-2-yl)-1H-benzo[d]imidazole, and "dmppz" is 3,5-dimethyl-1-phenyl-1H-pyrazole. Data for some parameters were not available in the cited literature.

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize the photophysical properties of this compound complexes.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results.

Materials:

  • This compound complex of interest

  • Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, water)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Solvent Selection: Choose a solvent in which the complex is stable and soluble. The solvent should also be transparent in the spectral region of interest.

  • Stock Solution Preparation: Accurately weigh a small amount of the complex and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Working Solutions: Prepare a series of working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength by diluting the stock solution. This is important to avoid inner filter effects.

  • Degassing (for phosphorescence and lifetime measurements): For measurements of phosphorescence or long-lived excited states, it is often necessary to remove dissolved oxygen from the solution, as it can quench the emission. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

Steady-State Absorption and Emission Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

Protocol for Absorption Spectroscopy:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λmax).

Protocol for Emission Spectroscopy:

  • Turn on the fluorometer and allow the lamp to warm up.

  • Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Fill a quartz cuvette with the sample solution.

  • Place the cuvette in the fluorometer and record the emission spectrum. The emission scan range should typically start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission band.

  • Record the emission spectrum of a solvent blank under the same conditions to check for any background fluorescence.

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

Instrumentation:

  • TCSPC system, including a pulsed light source (e.g., laser diode or LED), a sensitive detector (e.g., photomultiplier tube - PMT), and timing electronics.

Protocol:

  • Prepare a sample solution with an absorbance of approximately 0.1 at the excitation wavelength.

  • Set the excitation wavelength of the pulsed light source to the absorption maximum of the sample.

  • Collect the fluorescence decay profile by measuring the time between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Analyze the fluorescence decay data by fitting it to an exponential decay model, taking into account the IRF, to determine the excited-state lifetime (τ).

Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region as the sample.

  • Prepared solutions of the sample and the standard with varying concentrations (absorbances between 0.01 and 0.1).

Protocol:

  • Measure the absorption spectra of all sample and standard solutions.

  • Measure the fluorescence emission spectra of all sample and standard solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The plots should be linear. Determine the gradient (slope) of each line.

  • Calculate the quantum yield of the sample (Φₓ) using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    where:

    • Φₛₜ is the quantum yield of the standard

    • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of this compound complexes.

experimental_workflow cluster_prep Sample Preparation cluster_measurements Photophysical Measurements cluster_data Data Analysis Complex Biimidazole Complex Stock Prepare Stock Solution Complex->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Working Prepare Working Solutions (Abs < 0.1) Stock->Working Abs Steady-State Absorption Spectroscopy Working->Abs Em Steady-State Emission Spectroscopy Working->Em TRF Time-Resolved Fluorescence Spectroscopy Working->TRF QY Quantum Yield Determination Working->QY Abs->Em Abs->TRF Abs->QY Lambda_max Determine λmax(abs) and λmax(em) Abs->Lambda_max Em->Lambda_max Lifetime Calculate Lifetime (τ) TRF->Lifetime Quantum_Yield Calculate Quantum Yield (ΦF) QY->Quantum_Yield

Caption: Experimental workflow for photophysical characterization.

Jablonski Diagram

This diagram illustrates the fundamental photophysical processes of absorption and emission.

jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram of photophysical processes.

Application Notes and Protocols for the Electrochemical Analysis of 1H,3'H-2,4'-Biimidazole in Redox Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical analysis of 1H,3'H-2,4'-Biimidazole, a heterocyclic organic compound with potential for various redox-based applications, including but not limited to, redox mediators in biosensors and active components in energy storage systems. Due to the limited availability of specific electrochemical data for the this compound isomer in publicly accessible literature, this document outlines generalized protocols and expected data based on the well-studied 2,2'-biimidazole and other derivatives. These methodologies will enable researchers to characterize the redox properties of this compound and evaluate its suitability for their specific applications.

Overview of Redox Properties of Biimidazole Derivatives

Biimidazole and its derivatives are known to exhibit interesting redox properties. The two imidazole rings can participate in electron transfer processes, and their electrochemical behavior can be tuned by substitution on the imidazole rings.[1] The redox potentials of these compounds are sensitive to the surrounding chemical environment, including pH and the nature of the solvent.[2] This tunability makes them attractive candidates for applications such as:

  • Redox Mediators: Facilitating electron transfer between an enzyme's active site and an electrode surface in biosensors.[3][4]

  • Energy Storage: Acting as the active component in the electrolytes of redox flow batteries.[5][6]

  • Electrocatalysis: Catalyzing electrochemical reactions.

The electrochemical characterization of this compound is crucial to understanding its electron transfer kinetics and thermodynamic properties, which are key to its performance in these applications.

Quantitative Data Summary

Table 1: Cyclic Voltammetry Data for a Hypothetical Biimidazole Derivative

ParameterValueConditions
Anodic Peak Potential (Epa)+0.85 Vvs. Ag/AgCl in 0.1 M TBAPF6/Acetonitrile, 100 mV/s
Cathodic Peak Potential (Epc)+0.75 Vvs. Ag/AgCl in 0.1 M TBAPF6/Acetonitrile, 100 mV/s
Formal Redox Potential (E°')+0.80 V(Epa + Epc)/2
Peak Separation (ΔEp)100 mVEpa - Epc
Anodic Peak Current (Ipa)15 µA1 mM analyte concentration
Cathodic Peak Current (Ipc)-14 µA1 mM analyte concentration
Ipc/Ipa Ratio0.93---

Table 2: Differential Pulse Voltammetry Data for a Hypothetical Biimidazole Derivative

ParameterValueConditions
Peak Potential (Ep)+0.78 Vvs. Ag/AgCl in 0.1 M TBAPF6/Acetonitrile
Peak Current (Ip)12 µA1 mM analyte concentration
Peak Width at Half-Height (W1/2)95 mV---

Table 3: Electrochemical Impedance Spectroscopy Data for a Hypothetical Biimidazole Derivative

ParameterSymbolValueConditions
Solution ResistanceRs50 Ω0.1 M KCl with 5 mM [Fe(CN)6]3-/4-
Charge Transfer ResistanceRct1.2 kΩAt formal potential
Double Layer CapacitanceCdl25 µF/cm²---
Warburg ImpedanceZw---Diffusion-limited process

Experimental Protocols

The following are detailed protocols for the electrochemical analysis of this compound.

Materials and Reagents
  • This compound

  • Acetonitrile (anhydrous, electrochemical grade)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Ferrocene (for potential referencing)

  • Argon or Nitrogen gas (high purity)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt), or Gold (Au)

  • Reference Electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.[7]

3.2.1. Electrode Preparation

  • Polish the working electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

  • Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.

  • Rinse again with deionized water and the working solvent.

  • Sonciate the electrode in the working solvent for 1-2 minutes to remove any adhered alumina particles.

  • Dry the electrode under a stream of nitrogen or argon.

3.2.2. Experimental Setup

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous acetonitrile.

  • Dissolve the this compound in the electrolyte solution to a final concentration of 1-5 mM.

  • Place the solution in the electrochemical cell.

  • Insert the polished working electrode, the reference electrode, and the counter electrode into the cell.

  • Purge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

3.2.3. Data Acquisition

  • Connect the electrodes to a potentiostat.

  • Set the potential window. For an initial scan, a wide range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) is recommended to identify all redox events.

  • Set the scan rate, starting with a typical value of 100 mV/s.

  • Run the cyclic voltammogram.

  • Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

  • After the experiment, add a small amount of ferrocene to the solution and record a voltammogram to reference the potentials to the Fc/Fc+ couple.

Protocol for Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is useful for determining accurate peak potentials and for quantitative analysis at low concentrations.

3.3.1. Electrode Preparation and Experimental Setup

Follow the same procedures as for Cyclic Voltammetry (Sections 3.2.1 and 3.2.2).

3.3.2. Data Acquisition

  • Set the DPV parameters on the potentiostat:

    • Initial Potential

    • Final Potential

    • Pulse Amplitude (typically 25-100 mV)

    • Pulse Width

    • Scan Increment

  • Run the differential pulse voltammogram.

  • Record voltammograms for a series of analyte concentrations to create a calibration curve for quantitative analysis.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the interfacial properties of the electrode and the kinetics of the charge transfer process.

3.4.1. Electrode Preparation and Experimental Setup

Follow the same procedures as for Cyclic Voltammetry (Sections 3.2.1 and 3.2.2). A redox probe, such as a 1:1 mixture of 5 mM K3[Fe(CN)6] and K4[Fe(CN)6] in a suitable electrolyte (e.g., 0.1 M KCl), is often used to characterize the electrode interface before and after modification with the analyte.

3.4.2. Data Acquisition

  • Set the potentiostat to the formal potential (E°') of the redox couple of interest, determined from CV.

  • Set the EIS parameters:

    • Frequency range (e.g., 100 kHz to 0.01 Hz)

    • AC amplitude (a small perturbation, typically 5-10 mV)

  • Run the impedance measurement.

  • The data is typically presented as a Nyquist plot (Z' vs. -Z'').

  • Fit the impedance data to an equivalent electrical circuit to extract quantitative parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Interpretation prep_electrode Electrode Polishing & Cleaning prep_solution Solution Preparation (Analyte + Electrolyte) prep_cell Electrochemical Cell Assembly & Deoxygenation cv Cyclic Voltammetry (CV) - Initial Scan - Scan Rate Study prep_cell->cv dpv Differential Pulse Voltammetry (DPV) cv->dpv eis Electrochemical Impedance Spectroscopy (EIS) dpv->eis data_extraction Extraction of Electrochemical Parameters eis->data_extraction kinetic_analysis Kinetic & Mechanistic Analysis data_extraction->kinetic_analysis application_assessment Assessment for Redox Application kinetic_analysis->application_assessment

Caption: General workflow for electrochemical analysis.

Conceptual Role as a Redox Mediator

This diagram illustrates the conceptual role of a biimidazole derivative as a redox mediator in a biosensor.

redox_mediator cluster_enzyme Enzymatic Reaction cluster_mediator Redox Mediation cluster_electrode Electrode Substrate Substrate Product Product Substrate->Product Enzyme_ox Enzyme_ox Enzyme (Ox) Enzyme_red Enzyme (Red) Biimidazole_red Biimidazole (Red) Enzyme_red->Biimidazole_red e- transfer Biimidazole_ox Biimidazole (Ox) Biimidazole_red->Biimidazole_ox e- Electrode Electrode Surface Biimidazole_ox->Electrode e- to electrode Electrode->Biimidazole_red Regeneration

Caption: Biimidazole as a redox mediator.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1H,3'H-2,4'-biimidazole. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to improve reaction yields and product purity.

Experimental Protocol: Radziszewski Synthesis of this compound

This protocol is based on the principles of the Debus-Radziszewski imidazole synthesis, a reliable method for the formation of imidazole rings from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2][3][4] In this specific application, glyoxal serves as the 1,2-dicarbonyl component, 2-imidazolecarboxaldehyde provides the aldehyde functionality, and ammonium acetate is used as the ammonia source.

Reaction Scheme:

(Image of the chemical reaction showing Glyoxal + 2-Imidazolecarboxaldehyde + Ammonium Acetate -> this compound)

Materials:

  • 2-Imidazolecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-imidazolecarboxaldehyde (1.0 eq) and ammonium acetate (3.0-5.0 eq) in a mixture of glacial acetic acid and ethanol (a 1:1 ratio is a good starting point).

  • Addition of Glyoxal: To the stirring solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified this compound can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the expected impact of these parameters on the reaction outcome. This data is compiled from general principles of the Radziszewski reaction and related imidazole syntheses.[2][5]

ParameterConditionExpected YieldNotes
Solvent Glacial Acetic AcidModerate to GoodPromotes the reaction but can be difficult to remove.
EthanolModerateA good co-solvent with acetic acid.
WaterLowMay hydrolyze intermediates.
Temperature 60-80°CModerateSlower reaction rate.
80-100°C (Reflux)GoodOptimal temperature for most setups.
>100°CVariableMay lead to side product formation.
Catalyst None (Self-catalyzed by Acetic Acid)GoodAcetic acid acts as both solvent and catalyst.
Lewis Acids (e.g., ZnCl₂)Potentially HigherMay improve yield but requires optimization.[2]
Ammonia Source Ammonium AcetateGoodCommonly used and effective.
Ammonium HydroxideModerateCan be used, but pH control is more critical.
Reactant Ratio Excess Ammonium Acetate (3-5 eq)GoodDrives the reaction towards product formation.
(Ammonium Acetate)Stoichiometric Ammonium AcetateLowerMay result in incomplete reaction.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common problems, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product 2-Imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde Dissolve Reactants Dissolve Reactants 2-Imidazolecarboxaldehyde->Dissolve Reactants Glyoxal Glyoxal Add Glyoxal Add Glyoxal Glyoxal->Add Glyoxal Ammonium Acetate Ammonium Acetate Ammonium Acetate->Dissolve Reactants Dissolve Reactants->Add Glyoxal Reflux Reflux Add Glyoxal->Reflux Neutralize Neutralize Reflux->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify This compound This compound Purify->this compound G start Low or No Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions side_reactions Multiple Spots on TLC? check_conditions->side_reactions optimize_temp Optimize Temperature side_reactions->optimize_temp Yes optimize_time Optimize Reaction Time side_reactions->optimize_time No purification_issue Difficulty in Purification? optimize_temp->purification_issue optimize_time->purification_issue change_solvent Change Chromatography Solvent System purification_issue->change_solvent Yes success Improved Yield purification_issue->success No recrystallize Attempt Recrystallization change_solvent->recrystallize recrystallize->success

References

Technical Support Center: Purification of Crude 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H,3'H-2,4'-Biimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from glyoxal, formaldehyde, and ammonia?

A1: Common impurities may include unreacted starting materials (glyoxal, formaldehyde, ammonia), polymeric byproducts, and other imidazole derivatives formed during the reaction. Specifically, you might encounter:

  • Glyoxal and Formaldehyde Polymers: These aldehydes can self-polymerize under reaction conditions.

  • Hydroxymethyl-imidazoles: Formed from the reaction of formaldehyde with the imidazole ring.

  • Other Biimidazole Isomers: Depending on the reaction control, other isomeric biimidazoles might form in small quantities.

  • Triazines: Formed from the self-condensation of formaldehyde and ammonia.

Q2: What is the recommended first step for purifying crude this compound?

A2: A simple washing or trituration of the crude solid is often a good initial purification step. Suspending the crude product in a solvent in which the desired compound has low solubility while impurities are more soluble can significantly improve purity. Water and acetone are commonly used for this purpose.

Q3: What are the most effective purification techniques for obtaining high-purity this compound?

A3: The most effective techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For relatively pure crude product, recrystallization is often sufficient. For complex mixtures with closely related impurities, column chromatography is more appropriate.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[1][2][3] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[4][5][6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, polar solvents like ethanol, methanol, or water are good starting points.[7][8]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help. Consider a different solvent system.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the solution at room temperature until turbidity persists, then heat until the solution is clear and allow it to cool slowly.[9]
Crystals are colored, but the pure compound should be colorless. Colored impurities are trapped in the crystal lattice.Perform a hot filtration of the dissolved crude product, potentially with the addition of activated charcoal to adsorb colored impurities, before allowing the solution to cool and crystallize.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized.Use TLC to test different solvent systems to find one that gives good separation (a significant difference in Rf values) between your product and the impurities.[1] For biimidazoles, gradients of ethyl acetate in hexane or methanol in ethyl acetate are often effective.[10]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate.
Streaking or tailing of the spot on TLC of column fractions. The compound may be interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). The column may be overloaded.Consider using a different stationary phase, such as neutral alumina.[10] Ensure you are not loading too much crude material onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography on Neutral Alumina
  • Column Packing: Prepare a column with neutral alumina as the stationary phase, using a suitable non-polar solvent like hexane to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of alumina and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity and Yield Data (Illustrative)

The following table provides illustrative data for the purification of a hypothetical 10g batch of crude this compound. Actual results may vary depending on the initial purity of the crude product.

Purification StepMass Recovered (g)Purity by HPLC (%)Overall Yield (%)
Crude Product10.075100
After Water Wash8.58585
Recrystallization (Ethanol)7.29872
Column Chromatography6.5>9965

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Wash Aqueous Wash Crude->Wash Initial Cleanup Recrystallization Recrystallization Wash->Recrystallization Higher Purity Chromatography Column Chromatography Wash->Chromatography Highest Purity TLC TLC Monitoring Wash->TLC Recrystallization->TLC Pure Pure this compound Recrystallization->Pure Chromatography->TLC Chromatography->Pure HPLC HPLC Analysis Pure->HPLC

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Insoluble Insoluble? Start->Insoluble OilingOut Oils Out? Insoluble->OilingOut No HotFilter Hot Filtration Insoluble->HotFilter Yes NoCrystals No Crystals? OilingOut->NoCrystals No SlowCool Slower Cooling/ Add More Solvent OilingOut->SlowCool Yes PureCrystals Pure Crystals NoCrystals->PureCrystals No Concentrate Concentrate/ Add Anti-solvent NoCrystals->Concentrate Yes HotFilter->OilingOut SlowCool->NoCrystals Concentrate->PureCrystals

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Overcoming poor solubility of 1H,3'H-2,4'-Biimidazole in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 1H,3'H-2,4'-Biimidazole.

FAQs: Solubility and Handling of this compound

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its parent structure, biimidazole, suggests poor solubility in non-polar organic solvents and limited solubility in water. Based on the characteristics of the closely related compound, 2,2'-Biimidazole, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] The poor solubility is likely attributable to the planar, rigid structure and strong intermolecular hydrogen bonding between the imidazole rings.

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first troubleshooting steps I should take?

A2: When encountering solubility issues, consider the following initial steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.

  • Agitation: Continuous stirring or vortexing can also aid in the dissolution process.

  • Particle Size Reduction: If you have the compound in solid form, grinding it to a finer powder will increase the surface area available for solvation.

Q3: Which solvents are recommended for creating a stock solution of this compound?

A3: For creating concentrated stock solutions, it is advisable to start with highly polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds due to its high solvating power.[1][2] N,N-Dimethylformamide (DMF) is another potential option. When preparing for biological assays, ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental results.

Troubleshooting Guide: Enhancing Solubility

This guide provides strategies to overcome the poor solubility of this compound for various experimental applications.

Issue 1: Inadequate Solubility in Aqueous Buffers for Biological Assays

Cause: The hydrophobic nature of the biimidazole core and strong intermolecular forces can lead to precipitation in aqueous solutions.

Solutions:

  • pH Adjustment: The imidazole rings in the biimidazole structure have pKa values that allow for protonation in acidic conditions or deprotonation in basic conditions. Adjusting the pH of the buffer may increase solubility by forming a more soluble salt of the compound. Experiment with a range of pH values to find the optimal solubility.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility.[3] Common co-solvents for biological assays include DMSO and ethanol. It is crucial to determine the tolerance of your specific assay to these solvents.[4]

  • Employing Solubilizing Agents: Excipients such as cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

Issue 2: Compound Precipitation During Experimentation

Cause: Changes in temperature, pH, or solvent composition during an experiment can cause the compound to precipitate out of solution.

Solutions:

  • Maintain Consistent Temperature: Ensure that all solutions and experimental apparatus are maintained at a constant temperature.

  • Buffer Optimization: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.

  • Formulation as a Solid Dispersion: For oral drug development, creating a solid dispersion of the compound in a hydrophilic polymer carrier can improve its dissolution rate and bioavailability.

Quantitative Solubility Data

SolventChemical FormulaTypeSolubility
WaterH₂OPolar ProticSoluble
MethanolCH₃OHPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble

Experimental Protocols

Protocol 1: General Method for Solubility Enhancement using a Co-solvent System
  • Preparation of Stock Solution: Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication or gentle heating may be required.

  • Serial Dilutions: Perform serial dilutions of the stock solution with your chosen aqueous buffer.

  • Observation: After each dilution, visually inspect the solution for any signs of precipitation.

  • Determination of Maximum Aqueous Compatibility: The highest concentration that remains clear is the maximum working concentration with that percentage of co-solvent.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare a range of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Screening

The following diagram outlines a logical workflow for screening and optimizing the solubility of this compound.

G A Start: Poorly Soluble This compound B Initial Dissolution Attempt (Target Solvent) A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Troubleshooting Required C->E No F Method 1: Temperature Increase E->F G Method 2: Sonication E->G H Method 3: Co-solvent Addition E->H I Method 4: pH Adjustment E->I J Re-evaluate Solubility F->J G->J H->J I->J J->D Yes K Insoluble: Consider Alternative Strategy J->K No

Caption: Workflow for addressing poor solubility of this compound.

Hypothetical Signaling Pathway Inhibition

Given that biimidazole derivatives have been explored as kinase inhibitors, the following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is often implicated in cell proliferation and survival.[5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of a generic RTK signaling pathway by this compound.

References

Preventing degradation of 1H,3'H-2,4'-Biimidazole during functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the functionalization of 1H,3'H-2,4'-Biimidazole, with a focus on preventing degradation of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The this compound core is generally stable. However, degradation can occur under specific conditions:

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light. This can lead to ring-opened byproducts.

  • Photodegradation: Imidazole-containing compounds can be sensitive to UV light, which may induce photochemical reactions and degradation.

  • Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis or rearrangement of the imidazole rings. The benzimidazole ring, a related structure, shows high stability to hot acids and alkalis, suggesting the biimidazole core is also robust under many conditions.[1][2]

Q2: When is it necessary to use a protecting group for the imidazole nitrogen?

A2: Protecting the imidazole nitrogen is crucial in several scenarios:

  • When performing reactions that are sensitive to acidic protons, such as those involving strongly basic reagents (e.g., organolithiums, Grignard reagents).

  • To improve solubility in organic solvents.

  • To prevent unwanted side reactions at the nitrogen atom, such as N-alkylation or N-acylation, when functionalization at a carbon atom is desired.

  • To direct regioselectivity during functionalization.

Q3: What is a suitable protecting group for this compound?

A3: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for imidazole nitrogens. It is generally stable to a wide range of reaction conditions and can be selectively removed.

Q4: How can I purify functionalized this compound derivatives?

A4: Purification strategies depend on the properties of the specific derivative:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying functionalized biimidazoles. The choice of eluent system will depend on the polarity of the compound.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material.

  • Washing/Trituration: For crude products that are solids, washing or triturating with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.

Troubleshooting Guides

Guide 1: Poor Yield or No Reaction in Functionalization
Symptom Possible Cause Suggested Solution
No consumption of starting material Incorrect reaction temperature Optimize the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently.
Inactive catalyst Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst deactivation.
Poor solubility of reactants Choose a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki-Miyaura coupling, a co-solvent system (e.g., toluene/water, dioxane/water) is often effective.[3][4][5]
Formation of multiple unidentified products Degradation of starting material or product See Troubleshooting Guide 2: Product Degradation.
Lack of regioselectivity If multiple reactive sites are present, consider using a protecting group strategy to block unwanted reactions. Modifying the catalyst and ligands in cross-coupling reactions can also influence regioselectivity.
Low yield of desired product Suboptimal reaction conditions Systematically vary reaction parameters such as catalyst loading, base, solvent, and temperature to find the optimal conditions.
Reversible reaction If the reaction is reversible, consider using Le Chatelier's principle to drive the reaction towards the product (e.g., by removing a byproduct).
Guide 2: Product Degradation During Functionalization
Symptom Possible Cause Suggested Solution
Discoloration of reaction mixture (darkening) Oxidative degradation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.
Appearance of broad, unresolved peaks in analytical data (e.g., NMR, LC-MS) Formation of polymeric or complex degradation byproducts Lower the reaction temperature. Reduce the reaction time. Ensure the absence of oxygen and light.
Product instability during workup or purification Sensitivity to acid or base Use neutral workup conditions whenever possible. If acidic or basic conditions are necessary, minimize the exposure time and perform the steps at low temperatures.
Photosensitivity Protect the reaction and subsequent handling steps from light by wrapping the glassware in aluminum foil.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the imidazole nitrogens using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or DIPEA (2.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (2.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N'-di-Boc-1H,3'H-2,4'-biimidazole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated N-Boc-Biimidazole

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated N-Boc protected biimidazole with a boronic acid.

Materials:

  • Halogenated N,N'-di-Boc-1H,3'H-2,4'-biimidazole (e.g., bromo- or iodo-substituted)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a degassed mixture of the halogenated N,N'-di-Boc-biimidazole and the boronic acid (1.2 equivalents) in the chosen solvent system, add the base (2.0 equivalents).

  • Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) and continue purging for another 5 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ullmann Condensation for N-Arylation of this compound

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.[6][7][8][9]

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide (2.2 equivalents), CuI (0.1-0.2 equivalents), the ligand (0.2-0.4 equivalents), and the base (2.5 equivalents).

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the mixture to the required temperature (typically 100-150 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

degradation_pathways Biimidazole This compound Ring_Opened Ring-Opened Byproducts Biimidazole->Ring_Opened Oxidation Photodegradation_Products Photodegradation Products Biimidazole->Photodegradation_Products Photodegradation Hydrolyzed_Products Hydrolyzed/Rearranged Products Biimidazole->Hydrolyzed_Products Hydrolysis/Rearrangement Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂, KMnO₄, air/light) Oxidizing_Agents->Ring_Opened UV_Light UV Light UV_Light->Photodegradation_Products Extreme_pH Extreme pH (Strong Acid/Base) Extreme_pH->Hydrolyzed_Products

Caption: Potential degradation pathways of this compound.

functionalization_workflow cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection & Purification Start This compound Protect N-Boc Protection Start->Protect Protected_Biimidazole N,N'-di-Boc-Biimidazole Protect->Protected_Biimidazole Functionalize Functionalization Reaction (e.g., Halogenation, Cross-Coupling) Protected_Biimidazole->Functionalize Functionalized_Product Functionalized N,N'-di-Boc-Biimidazole Functionalize->Functionalized_Product Deprotect Deprotection (if necessary) Functionalized_Product->Deprotect Purify Purification (Chromatography, Recrystallization) Deprotect->Purify Final_Product Final Functionalized Biimidazole Purify->Final_Product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic Start Functionalization Reaction Issues No_Reaction No Reaction / Low Conversion Start->No_Reaction Degradation Degradation Observed Start->Degradation Check_Conditions Check Reaction Conditions (Temp, Solvent, Base) No_Reaction->Check_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Check_Catalyst Check Catalyst Activity Check_Conditions->Check_Catalyst Check_Solubility Check Reactant Solubility Check_Catalyst->Check_Solubility Protect_Light Protect from Light Inert_Atmosphere->Protect_Light Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Protect_Light->Milder_Conditions

Caption: Logical troubleshooting flow for functionalization reactions.

References

Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1H,3'H-2,4'-biimidazole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of my desired N-alkylated product, or the yield is very low. What are the possible reasons and how can I improve it?

  • Potential Causes & Solutions:

    • Inadequate Deprotonation: The imidazole protons of the biimidazole system require a sufficiently strong base for deprotonation to facilitate alkylation. If the base is too weak, the reaction will not proceed efficiently.

      • Solution: Consider using stronger bases. While alkali carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly for less reactive alkylating agents.[1][2] The choice of base can significantly impact reaction outcomes.[1][3]

    • Poor Solubility: The starting biimidazole or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[4]

      • Solution: Select a solvent that effectively dissolves the reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices.[1][2] For solubility issues with carbonate bases, switching to a more soluble base like cesium carbonate might help.[4] In some cases, using a surfactant like sodium dodecyl sulfate (SDS) in an aqueous system can enhance solubility and reaction rates.[2]

    • Low Reactivity of Alkylating Agent: The alkyl halide or other alkylating agent may not be reactive enough under the current reaction conditions.

      • Solution: If using an alkyl bromide, consider switching to the more reactive alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.[4] Alternatively, increasing the reaction temperature can enhance the reactivity of the alkylating agent.

    • Reaction Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature.

      • Solution: Gradually increase the reaction temperature. For instance, some N-alkylation reactions show significant improvement in yield when heated to 60°C or higher.[5] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times compared to conventional heating.

Issue 2: Formation of Multiple Products (Regioisomers)

  • Question: My reaction is producing a mixture of N-alkylated isomers that are difficult to separate. How can I improve the regioselectivity?

  • Potential Causes & Solutions:

    • Multiple Reactive Nitrogen Atoms: The this compound scaffold has multiple nitrogen atoms that can be alkylated, leading to a mixture of regioisomers. The deprotonated imidazole anion has delocalized negative charge across both nitrogen atoms, making either susceptible to alkylation.[6]

      • Solution: The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors, as well as reaction conditions.[1][3]

        • Steric Hindrance: Bulky substituents on the biimidazole core or the use of a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.

        • Solvent and Base System: The choice of solvent and base can influence which nitrogen is preferentially alkylated. For example, in the alkylation of indazoles, a combination of NaH in THF was found to be highly selective for the N-1 position.[1][3] Systematic screening of different base/solvent combinations is recommended to optimize for the desired isomer.

        • Protecting Groups: In complex cases, a protecting group strategy may be necessary to block one of the reactive sites, allowing for selective alkylation at the desired position, followed by deprotection.

Issue 3: Over-alkylation (Di-alkylation)

  • Question: I am observing the formation of a di-alkylated product in my reaction. How can I prevent this side reaction?

  • Potential Causes & Solutions:

    • Excess Alkylating Agent or Strong Reaction Conditions: Using a large excess of the alkylating agent or harsh reaction conditions (high temperature, long reaction time) can lead to the alkylation of a second nitrogen atom after the initial mono-alkylation.

      • Solution:

        • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent rather than a large excess.

        • Reaction Monitoring: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop the reaction once the desired mono-alkylated product is formed and before significant di-alkylation occurs.

        • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common bases used for the N-alkylation of imidazoles and their derivatives?

    • A1: Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[1][2] The choice of base depends on the acidity of the imidazole proton and the reactivity of the alkylating agent.

  • Q2: Which solvents are recommended for this reaction?

    • A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used as they are effective at dissolving the imidazole substrate and the resulting anion.[1][2] The choice of solvent can also influence the regioselectivity of the reaction.[1]

  • Q3: Can I use microwave heating for this reaction?

    • A3: Yes, microwave-assisted synthesis can be highly effective for N-alkylation reactions. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating methods.

  • Q4: How can I purify the final N-alkylated biimidazole product?

    • A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining starting materials or byproducts. Recrystallization may also be an option for solid products.

Quantitative Data Presentation

The following table summarizes the impact of reaction conditions on the yield of N-alkylation for a bibenzoimidazole system, which can serve as a reference for optimizing the N-alkylation of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-alkylation of a Bibenzoimidazolyl Derivative with Various Aralkyl Halides

EntryR-XMethodReaction TimeYield (%)
14-Fluorobenzyl chlorideConventional6 hrs65
24-Fluorobenzyl chlorideMicrowave5 min85
34-Chlorobenzyl chlorideConventional5 hrs60
44-Chlorobenzyl chlorideMicrowave5 min83
54-Bromobenzyl chlorideConventional5 hrs63
64-Bromobenzyl chlorideMicrowave5 min81
74-Nitrobenzyl chlorideConventional6 hrs65
84-Nitrobenzyl chlorideMicrowave5 min85

Reaction Conditions: Bibenzoimidazole derivative, aralkyl halide, powdered K₂CO₃, in DMF.

Experimental Protocols

General Protocol for N-alkylation of this compound (Illustrative)

This is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for N-alkylation start Start reactants 1. Add this compound, solvent (e.g., DMF), and base (e.g., K2CO3) to reaction vessel. start->reactants deprotonation 2. Stir at room temperature for deprotonation. reactants->deprotonation add_alkylating 3. Add alkylating agent (e.g., alkyl halide). deprotonation->add_alkylating reaction 4. Heat reaction mixture (e.g., 60-80°C or microwave). add_alkylating->reaction monitoring 5. Monitor reaction progress (TLC or LC-MS). reaction->monitoring workup 6. Quench reaction and perform aqueous work-up/extraction. monitoring->workup purification 7. Purify crude product (Column Chromatography). workup->purification analysis 8. Characterize final product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: A typical experimental workflow for the N-alkylation of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Problem with N-alkylation Reaction low_yield Low or No Yield start->low_yield multiple_products Mixture of Isomers start->multiple_products over_alkylation Di-alkylation Observed start->over_alkylation cause_base Inadequate Deprotonation? low_yield->cause_base cause_solubility Poor Solubility? low_yield->cause_solubility cause_temp Low Temperature? low_yield->cause_temp cause_regio Multiple Reactive Nitrogens? multiple_products->cause_regio cause_over Excess Alkylating Agent or Harsh Conditions? over_alkylation->cause_over solution_base Use stronger base (e.g., NaH) or more soluble base (e.g., Cs2CO3). cause_base->solution_base solution_solubility Change solvent (e.g., DMF, DMSO). cause_solubility->solution_solubility solution_temp Increase temperature or use microwave heating. cause_temp->solution_temp solution_regio Screen different solvent/base systems. Consider steric effects of reactants. Use protecting groups. cause_regio->solution_regio solution_over Control stoichiometry carefully. Monitor reaction closely. Lower reaction temperature. cause_over->solution_over

Caption: A decision tree for troubleshooting common issues in N-alkylation reactions.

References

Technical Support Center: Enhancing the Stability of 1H,3'H-2,4'-Biimidazole Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, activation, and handling of 1H,3'H-2,4'-Biimidazole (H2biim) based Metal-Organic Frameworks (MOFs).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work with H2biim-MOFs, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Characterization Techniques
Low crystallinity or amorphous product - Inappropriate solvent system- Non-optimal reaction temperature or time- Incorrect pH of the reaction mixture- Unsuitable metal-to-linker ratio- Screen different solvents or solvent mixtures (e.g., DMF, DEF, DMA, ethanol, water).[1]- Optimize reaction temperature and time; hydrothermal or solvothermal methods often yield more crystalline products.[1]- Adjust the pH of the reaction mixture, as it can influence the deprotonation of the linker and the coordination environment of the metal center.[1]- Systematically vary the molar ratio of the metal salt to the H2biim linker.Powder X-ray Diffraction (PXRD)
Poor thermal stability - Weak metal-ligand coordination bonds- Presence of volatile solvent molecules in the pores- Employ higher-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Fe³⁺) to form stronger coordination bonds.- Utilize hydrothermal or solvothermal synthesis conditions, which can lead to more robust frameworks.- Perform solvent exchange with a high-boiling point solvent before thermal activation to ensure complete removal of volatile guests.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Structural collapse upon solvent removal (activation) - Strong capillary forces during solvent evaporation- Weak framework structure- Employ a gradual solvent exchange process with a series of solvents with decreasing polarity and surface tension before final evacuation.[2]- Utilize supercritical CO₂ drying as a gentle activation method to avoid capillary forces.- Perform a post-synthetic modification to reinforce the framework structure.Brunauer-Emmett-Teller (BET) analysis for surface area and porosity, PXRD
Degradation in aqueous or humid environments (low hydrolytic stability) - Hydrolysis of metal-ligand bonds- Displacement of the biimidazole linker by water molecules- Introduce hydrophobic functional groups to the biimidazole linker through pre- or post-synthetic modification to repel water molecules.- Increase the connectivity of the metal nodes to create a more robust and sterically hindered framework.- For applications in aqueous media, consider using water-stable metal ions like Cr³⁺ or Zr⁴⁺.PXRD before and after exposure to water/humidity, BET analysis
Incomplete guest removal - Strong interactions between guest molecules and the framework- Inadequate activation temperature or time- Increase the activation temperature, ensuring it remains below the decomposition temperature of the MOF.- Extend the duration of the activation process under high vacuum.- Utilize a solvent with a lower boiling point and weaker interaction with the framework for the final solvent exchange step.TGA, Nuclear Magnetic Resonance (NMR) spectroscopy of digested samples

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound MOFs?

A1: The stability of H2biim-MOFs is primarily influenced by:

  • Metal-Ligand Bond Strength: The nature of the metal ion and its coordination to the biimidazole linker is a critical factor. Higher valent metal ions generally form stronger and more stable bonds.

  • Framework Topology and Interpenetration: A highly connected and interpenetrated framework can exhibit enhanced mechanical and thermal stability.

  • Solvent and Guest Molecules: The solvent used during synthesis and the guest molecules present within the pores can significantly impact the framework's stability, especially during activation.

  • Environmental Conditions: Exposure to moisture, acidic or basic conditions, and high temperatures can lead to degradation of the MOF structure.

Q2: How can I improve the thermal stability of my H2biim-MOF?

A2: To enhance thermal stability, consider the following strategies:

  • Choice of Metal Ion: Employing metal ions that form strong coordination bonds, such as Cr(III) or Zr(IV), can significantly increase the decomposition temperature of the MOF.

  • Synthesis Method: Hydrothermal or solvothermal synthesis methods often lead to the formation of more thermally robust frameworks compared to room temperature synthesis.[1]

  • Post-Synthetic Modification: Introducing cross-linking agents or reinforcing the existing linkers through post-synthetic modification can bolster the framework's thermal resistance.

Q3: My H2biim-MOF is not stable in water. What can I do?

A3: Improving hydrolytic stability is a common challenge. Here are some approaches:

  • Hydrophobic Functionalization: Incorporating hydrophobic groups (e.g., methyl, ethyl) onto the biimidazole linker can create a water-repellent environment within the pores, protecting the coordination bonds from hydrolysis.

  • Kinetic Stabilization: Increasing the steric hindrance around the metal centers can kinetically slow down the hydrolysis process. This can be achieved by using bulkier co-ligands or by promoting framework interpenetration.

  • Use of Water-Stable Metal Nodes: Zirconium-based MOFs, for example, are well-known for their exceptional water stability due to the strong Zr-O bonds. While not directly applicable to a pure biimidazole linker, mixed-linker approaches could be considered.

Q4: What is the best way to activate my H2biim-MOF without causing structural collapse?

A4: Activation, the process of removing guest molecules from the pores, is a critical step. To prevent structural collapse:

  • Solvent Exchange: Before applying a vacuum, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile and less polar solvent (e.g., acetone, chloroform, or hexane). This should be done in a stepwise manner.

  • Supercritical Drying: Using supercritical CO₂ to remove the solvent is a highly effective method that eliminates the capillary forces responsible for pore collapse.

  • Gradual Heating: When using thermal activation, a slow and gradual increase in temperature under a high vacuum is recommended.

Q5: How can I confirm that the stability of my H2biim-MOF has been enhanced?

A5: Several characterization techniques can be used to assess the stability of your MOF:

  • Powder X-ray Diffraction (PXRD): Comparing the PXRD patterns of the MOF before and after exposure to challenging conditions (e.g., heat, water, acidic/basic solutions) can confirm the retention of crystallinity.

  • Thermogravimetric Analysis (TGA): TGA can determine the decomposition temperature of the MOF, providing a quantitative measure of its thermal stability.

  • Brunauer-Emmett-Teller (BET) Analysis: Measuring the surface area and pore volume before and after stability tests can indicate whether the porous structure has remained intact.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the coordination environment of the biimidazole linker.

Experimental Protocols

Protocol 1: General Procedure for Post-Synthetic Modification (PSM) to Enhance Hydrolytic Stability

This protocol describes a general method for introducing hydrophobic functional groups to the biimidazole linker, which can enhance the MOF's resistance to water.

  • Synthesis of Parent H2biim-MOF: Synthesize the parent H2biim-MOF using a suitable solvothermal method.

  • Activation: Activate the MOF by solvent exchanging with a dry, non-protic solvent (e.g., dry acetone or chloroform) and then drying under vacuum to remove guest molecules.

  • Modification Reaction:

    • Suspend the activated MOF in a dry, inert solvent (e.g., dry toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the modifying agent (e.g., an alkyl halide or acid chloride) in excess. The choice of agent will depend on the desired functional group and the reactivity of the biimidazole linker.

    • The reaction may require heating and stirring for several hours to days. The reaction progress can be monitored by taking small aliquots of the solid and analyzing them by FTIR.

  • Washing and Purification:

    • After the reaction is complete, filter the modified MOF and wash it extensively with the reaction solvent to remove any unreacted modifying agent and byproducts.

    • Subsequently, wash with a more volatile solvent (e.g., acetone or ethanol).

  • Activation of Modified MOF: Dry the modified MOF under vacuum to remove the washing solvent.

  • Characterization: Characterize the parent and modified MOFs using PXRD, TGA, BET, and FTIR to confirm the preservation of the framework, the successful functionalization, and the enhancement in stability.

Protocol 2: Stepwise Solvent Exchange for Gentle Activation

This protocol outlines a stepwise solvent exchange procedure to minimize the risk of structural collapse during the activation of H2biim-MOFs.

  • Initial Solvent Removal: After synthesis, decant the mother liquor and wash the as-synthesized MOF with the synthesis solvent (e.g., DMF) to remove unreacted starting materials.

  • First Exchange: Immerse the MOF in a solvent of intermediate polarity that is miscible with the synthesis solvent (e.g., acetone). Allow the exchange to proceed for 24 hours, replacing the solvent at least three times.

  • Second Exchange: Replace the intermediate solvent with a non-polar, volatile solvent (e.g., chloroform or hexane). Again, allow the exchange to occur over 24 hours with several solvent replacements.

  • Drying:

    • Method A (Thermal Activation): Decant the final solvent and dry the MOF under a high vacuum at a slightly elevated temperature (e.g., 60-100 °C), increasing the temperature gradually.

    • Method B (Supercritical CO₂ Drying): After the final solvent exchange, place the MOF in a supercritical dryer and follow the instrument's standard operating procedure for CO₂ exchange and drying.

  • Characterization: Confirm the successful activation and retention of porosity by performing BET analysis to measure the surface area and pore volume. Use PXRD to verify that the crystal structure is maintained.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_characterization Characterization synthesis H2biim-MOF Synthesis (Solvothermal) solvent_exchange Stepwise Solvent Exchange (e.g., DMF -> Acetone -> Hexane) synthesis->solvent_exchange drying Drying (Vacuum or Supercritical CO2) solvent_exchange->drying modification Functionalization Reaction (e.g., Alkylation) drying->modification washing Washing & Purification modification->washing characterization Stability & Porosity Analysis (PXRD, TGA, BET) washing->characterization troubleshooting_logic start Experiment Start: Synthesize H2biim-MOF check_crystallinity Check Crystallinity (PXRD) start->check_crystallinity amorphous Problem: Amorphous Product check_crystallinity->amorphous Low crystalline Crystalline Product check_crystallinity->crystalline High optimize_synthesis Solution: Optimize Synthesis Conditions (Solvent, Temp, pH, Ratio) amorphous->optimize_synthesis optimize_synthesis->start activate Activate MOF (Solvent Exchange & Drying) crystalline->activate check_porosity Check Porosity (BET) activate->check_porosity collapse Problem: Framework Collapse check_porosity->collapse Low porous Porous Material check_porosity->porous High gentle_activation Solution: Gentle Activation Protocol (Supercritical CO2, Stepwise Exchange) collapse->gentle_activation gentle_activation->activate stability_test Perform Stability Test (e.g., Water Exposure) porous->stability_test check_stability Check Structural Integrity (PXRD) stability_test->check_stability degradation Problem: Degradation check_stability->degradation Lost stable Stable H2biim-MOF check_stability->stable Retained psm Solution: Post-Synthetic Modification (Hydrophobic Functionalization) degradation->psm psm->start

References

Minimizing impurities in the large-scale synthesis of 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1H,3'H-2,4'-Biimidazole. It provides troubleshooting advice and frequently asked questions to help minimize impurities and optimize production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Reaction & Impurity Formation

Q1: What are the most common impurities in the large-scale synthesis of this compound?

A1: The primary impurities of concern are regioisomers of the desired product, namely 2,2'-biimidazole and 4,4'-biimidazole . Additionally, side-products from the reaction of glyoxal and ammonia can include imidazole and imidazole-2-carboxaldehyde [1][2]. The formation of these impurities is highly dependent on reaction conditions.

Q2: How are the regioisomeric impurities (2,2'- and 4,4'-biimidazole) formed?

A2: The synthesis of biimidazoles from glyoxal and an ammonia source involves a complex series of condensation reactions. The formation of different regioisomers arises from the different ways the intermediate species can react and cyclize. While the precise mechanism for favoring the 2,4'-isomer is not extensively detailed in publicly available literature, the formation of a mixture of isomers is a common outcome in reactions involving asymmetrical building blocks[3].

Q3: How can I control the reaction to minimize the formation of the 2,2'- and 4,4'- regioisomers?

A3: Controlling regioselectivity is a key challenge. Based on general principles of imidazole synthesis from glyoxal and ammonia, the following parameters are critical:

  • Stoichiometry and Reactant Addition: Carefully controlling the molar ratio of glyoxal to the ammonia source is crucial. A study on imidazole formation suggests that lower initial concentrations of glyoxal can favor the formation of the initial imidazole ring, which may influence the subsequent formation of biimidazoles[1][2]. A slow, controlled addition of glyoxal to the ammonia source is recommended to maintain a low concentration of free glyoxal in the reaction mixture.

  • pH Control: Maintaining a pH in the range of 5-7 is reported to be beneficial for the synthesis of 2,2'-biimidazole and is a good starting point for optimizing the synthesis of the 2,4'-isomer[4]. Deviations outside this range can lead to increased side reactions.

  • Temperature: A reaction temperature in the range of 30-60°C has been found to be effective for the synthesis of 2,2'-biimidazole[4]. It is recommended to start optimization within this range. Higher temperatures may lead to increased formation of undesired byproducts.

Q4: My reaction mixture is a dark brown, intractable tar. What could be the cause?

A4: The formation of dark, polymeric materials is a common issue in glyoxal-ammonia reactions, often due to uncontrolled polymerization and side reactions. The following factors can contribute to this:

  • High Glyoxal Concentration: Adding glyoxal too quickly or having a high initial concentration can lead to self-polymerization.

  • Incorrect pH: A pH that is too high or too low can catalyze side reactions.

  • High Temperature: Excessive heat can accelerate the rate of undesired side reactions.

To troubleshoot, ensure slow and controlled addition of glyoxal, maintain the recommended pH and temperature ranges, and ensure efficient stirring.

Purification

Q5: What is the recommended first step for purifying the crude this compound?

A5: The initial purification step for the crude product, which is often a solid precipitate, involves washing with appropriate solvents to remove unreacted starting materials and highly soluble impurities. A sequential wash with water and a water-miscible organic solvent like acetone is a common practice[5].

Q6: How can I separate the desired 2,4'-biimidazole from its 2,2'- and 4,4'- regioisomers?

A6: Separating these closely related isomers is challenging and typically requires a combination of techniques:

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is a powerful technique. This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Developing a preparative HPLC method typically involves first optimizing the separation on an analytical scale.

Q7: I am struggling to achieve baseline separation of the biimidazole isomers using preparative HPLC. What can I do?

A7: Achieving good separation of isomers often requires careful optimization of the HPLC method. Consider the following:

  • Column Chemistry: Experiment with different C18 columns from various manufacturers as subtle differences in the silica backbone and end-capping can significantly impact selectivity for isomers.

  • Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase (e.g., water with different additives like formic acid or trifluoroacetic acid).

  • Gradient Profile: A shallow gradient can often improve the resolution of closely eluting peaks.

  • Flow Rate and Temperature: Optimizing these parameters can also enhance separation efficiency.

Analytical Characterization

Q8: How can I identify and quantify the different biimidazole isomers in my sample?

A8: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying the different isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

  • HPLC-UV: Develop a reverse-phase HPLC method that provides baseline separation of the 2,2'-, 2,4'-, and 4,4'-biimidazole isomers. The relative peak areas can be used to determine the purity of your product and the ratio of the isomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers due to their different symmetries.

    • 2,2'-Biimidazole: Due to its symmetry, the 1H NMR spectrum is expected to be simpler compared to the 2,4'-isomer.

    • This compound: This isomer will have a more complex and asymmetric NMR spectrum.

    • 4,4'-Biimidazole: This isomer will also exhibit a more symmetric NMR pattern, but with different chemical shifts compared to the 2,2'-isomer.

Quantitative Data Summary

While specific quantitative data for the large-scale synthesis of this compound is not extensively published, the following table summarizes typical yields and purities reported for related imidazole syntheses. These values can serve as a benchmark for process development.

ProductStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference
2,2'-BiimidazoleGlyoxal, Ammonium Acetate40°C, pH 5-753.2>97[5]
ImidazoleGlyoxal, Ammonia, Formaldehyde70-90°CHigh (unspecified)99[4]

Key Experimental Protocols

General Synthesis of Biimidazoles from Glyoxal and Ammonium Acetate

This protocol is based on a reported synthesis of 2,2'-biimidazole and can be used as a starting point for the synthesis of the 2,4'-isomer[5]. Optimization of stoichiometry, temperature, and pH will be necessary to maximize the yield of the desired product.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature control, prepare a slurry of ammonium acetate in water.

  • Reactant Addition: Heat the slurry to the desired temperature (e.g., 40°C). Slowly add an aqueous solution of glyoxal (e.g., 40 wt%) dropwise to the slurry over a period of several hours while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as HPLC, to determine the consumption of starting materials and the formation of the biimidazole isomers.

  • Neutralization and Isolation: After the reaction is complete, cool the mixture and neutralize it to a pH of 5-7 with a suitable base (e.g., aqueous ammonia) or acid, if necessary. The crude product will precipitate as a solid.

  • Washing: Filter the solid product and wash it sequentially with water and acetone to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the washed product under vacuum.

Visualizations

Troubleshooting Logic for Impurity Reduction

The following diagram illustrates a logical workflow for troubleshooting and minimizing impurities during the synthesis of this compound.

Impurity_Troubleshooting Troubleshooting Workflow for Impurity Reduction cluster_synthesis Synthesis Stage cluster_parameters Parameter Optimization cluster_purification Purification Stage cluster_analysis Analysis Start High Impurity Levels Detected Check_Conditions Review Reaction Parameters Start->Check_Conditions Stoichiometry Adjust Reactant Ratios (e.g., lower glyoxal concentration) Check_Conditions->Stoichiometry Incorrect Stoichiometry? Temperature Optimize Temperature (e.g., 30-60°C range) Check_Conditions->Temperature Temperature Out of Range? pH Control pH (e.g., 5-7 range) Check_Conditions->pH pH Out of Range? Addition_Rate Slow Down Reactant Addition Check_Conditions->Addition_Rate Addition Too Fast? Analyze Analyze Purity (HPLC, NMR) Stoichiometry->Analyze Temperature->Analyze pH->Analyze Addition_Rate->Analyze Crystallization Develop Fractional Crystallization Protocol Crystallization->Analyze Re-analyze Fractions HPLC Optimize Preparative HPLC Method HPLC->Analyze Re-analyze Fractions Analyze->Crystallization Isomeric Impurities Present Analyze->HPLC High Purity Required Final_Product High-Purity This compound Analyze->Final_Product Purity Meets Specification

Caption: A flowchart for troubleshooting impurity formation.

General Reaction Pathway Leading to Biimidazole Isomers

This diagram illustrates the conceptual pathway from starting materials to the desired product and its common regioisomeric impurities.

Reaction_Pathway General Reaction Pathway to Biimidazole Isomers Glyoxal Glyoxal Intermediates Reactive Intermediates (e.g., diimines, aminoalcohols) Glyoxal->Intermediates Ammonia Ammonia Source Ammonia->Intermediates Product This compound (Desired Product) Intermediates->Product Desired Cyclization Impurity1 2,2'-Biimidazole (Regioisomeric Impurity) Intermediates->Impurity1 Alternative Cyclization 1 Impurity2 4,4'-Biimidazole (Regioisomeric Impurity) Intermediates->Impurity2 Alternative Cyclization 2 Side_Products Other Impurities (Imidazole, etc.) Intermediates->Side_Products Side Reactions

References

Technical Support Center: Resolving Ambiguous NMR Peaks in Substituted 1H,3'H-2,4'-Biimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the analysis of substituted 1H,3'H-2,4'-biimidazoles.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of my substituted 1H,3'H-2,4'-biimidazole often complex and difficult to interpret?

A1: The complexity in the NMR spectra of substituted 1H,3'H-2,4'-biimidazoles often arises from several factors:

  • Tautomerism: Imidazole rings can undergo rapid proton exchange between the two nitrogen atoms.[1][2][3][4][5][6][7] This can lead to peak broadening or the appearance of averaged signals, complicating direct interpretation.[1][7]

  • Rotamerism: Restricted rotation around the single bond connecting the two imidazole rings can result in the presence of multiple conformers (rotamers) in solution, each giving rise to a distinct set of NMR signals.[4]

  • Overlapping Aromatic Signals: The protons on the imidazole and any aromatic substituents often resonate in a narrow region of the ¹H NMR spectrum (typically 7-8.5 ppm), leading to significant peak overlap.

  • pH and Solvent Effects: The chemical shifts of protons attached to or near the nitrogen atoms are highly sensitive to the pH and the hydrogen-bonding capability of the solvent.[5]

Q2: I am observing fewer signals in my ¹³C NMR spectrum than expected. What could be the cause?

A2: The observation of fewer than expected ¹³C NMR signals is a common issue, particularly for the imidazole ring carbons. This is often due to rapid tautomerism on the NMR timescale, which can cause the signals for C4/C5 and C7a/C3a to coalesce into averaged peaks.[2][8][9] In some instances, if the exchange rate is in the intermediate regime, these signals can broaden to the point of being indistinguishable from the baseline noise.[1]

Q3: How can I confirm the presence of N-H protons, and how can I differentiate them from other exchangeable protons like O-H?

A3: To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Exchangeable protons, such as N-H and O-H, will be replaced by deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.

Q4: My sample shows broad peaks in the NMR spectrum. What are the possible reasons and solutions?

A4: Broad NMR peaks can be attributed to several factors:

  • Chemical Exchange: As mentioned, tautomerism or rotamerism at an intermediate rate on the NMR timescale is a primary cause of peak broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Washing glassware thoroughly and using high-purity solvents can help.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and aggregation, resulting in broader signals. Diluting the sample may improve resolution.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.

Troubleshooting Guide

Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Solution 1: Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆) can alter the relative positions of the peaks, potentially resolving the overlap.

  • Solution 2: Vary the Temperature: Variable Temperature (VT) NMR can help resolve overlapping signals.[5] Changing the temperature can affect the rate of dynamic processes like tautomerism and rotamerism, which may sharpen or resolve broad signals.

  • Solution 3: Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10][11][12] This can help trace out the spin systems within the molecule and differentiate between signals from different rings or substituents.

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a spin system, which is particularly useful for complex, overlapping regions.

Issue 2: Ambiguous assignment of quaternary carbons and protons on the biimidazole core.

  • Solution 1: HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds.[10][11][12] This is extremely powerful for assigning quaternary carbons, which do not appear in DEPT or HSQC spectra, by observing their correlations to nearby protons. For example, the C2 carbon can be identified by its correlation to the H5' proton.

  • Solution 2: HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[10][11][12][13] This is the most reliable way to assign protonated carbons.

  • Solution 3: NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[14][15][16][17][18] This is invaluable for differentiating between isomers and for confirming assignments by observing through-space correlations between protons on the two different imidazole rings.

Issue 3: Distinguishing between different tautomers or rotamers.

  • Solution 1: Low-Temperature NMR: By lowering the temperature, it may be possible to slow down the rate of exchange between tautomers or rotamers to the point where they can be observed as separate species in the NMR spectrum.[5]

  • Solution 2: 2D EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but can distinguish between correlations arising from chemical exchange and those from the Nuclear Overhauser Effect. Cross-peaks in an EXSY spectrum indicate that the two correlated nuclei are exchanging with each other.

  • Solution 3: Solid-State NMR: In the solid state, molecular motion is restricted, and it is often possible to observe distinct signals for each tautomer present in the crystal lattice.[1]

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for biimidazole and related benzimidazole structures. Note that the exact chemical shifts will vary depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) in DMSO-d₆

ProtonChemical Shift (ppm)Notes
Imidazole N-H11.0 - 13.0Often broad; position is highly dependent on solvent and concentration.
Imidazole C-H7.0 - 8.5The exact positions are influenced by the substitution pattern.
Benzene C-H (on a substituent)7.0 - 8.0Dependent on the electronic nature of other substituents.

Data compiled from related benzimidazole and imidazole structures.[8][19][20][21]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) in DMSO-d₆

CarbonChemical Shift (ppm)Notes
Imidazole C2145 - 155Quaternary carbon at the junction of the two rings.
Imidazole C4/C5115 - 140May be averaged due to tautomerism.
Imidazole C=N130 - 145The chemical shift is sensitive to substitution.
Benzene C (on a substituent)110 - 150Dependent on the electronic nature of the substituents.

Data compiled from related benzimidazole and imidazole structures.[1][8][19][21]

Experimental Protocols

Protocol 1: Standard 2D NMR Analysis for Structural Elucidation

This protocol outlines a general workflow for using a suite of 2D NMR experiments to resolve the structure of a substituted this compound.

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess the overall complexity and identify the regions of interest.

  • COSY: Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks. This will help to identify which protons belong to the same spin system (e.g., protons on a substituted phenyl ring).

  • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon. This provides unambiguous assignment for all protonated carbons.

  • HMBC: Acquire a gradient-selected HMBC spectrum. This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Optimize the long-range coupling delay for typical aromatic J-couplings (around 8-10 Hz). This experiment will be key to assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY/ROESY: If isomer identification or conformational analysis is required, acquire a NOESY (for small molecules) or ROESY (for intermediate-sized molecules) spectrum.[14][15] A mixing time of 500-800 ms is a good starting point for small molecules. This will reveal through-space correlations, helping to establish the relative orientation of the two imidazole rings and their substituents.

Visualizations

Below are diagrams illustrating the workflow for resolving ambiguous NMR peaks and the key correlations provided by different 2D NMR experiments.

experimental_workflow start Ambiguous 1D NMR Spectrum cosy COSY (H-H Coupling) start->cosy hsqc HSQC (Direct C-H Correlation) start->hsqc hmbc HMBC (Long-Range C-H Correlation) cosy->hmbc Assign Spin Systems hsqc->hmbc Assign Protonated Carbons noesy NOESY/ROESY (Through-Space H-H Correlation) hmbc->noesy Assign Quaternary Carbons & Connect Fragments structure Unambiguous Structure noesy->structure Confirm Stereochemistry & Conformation

Caption: Workflow for structure elucidation using 2D NMR.

nmr_correlations cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_noesy NOESY/ROESY H1 H1 H2 H2 H1->H2 J-coupling C1 C1 H3 H3 C1->H3 1-bond C2 C2 H4 H4 C2->H4 2-3 bonds H5 H5 H6 H6 H5->H6 < 5 Å through space

Caption: Types of correlations observed in 2D NMR experiments.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Biimidazole Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of a representative biimidazole compound and the widely-used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of specific antibacterial data for 1H,3'H-2,4'-Biimidazole, this guide utilizes data for a structurally related 2-arylbenzimidazole derivative as a proxy for comparison. The information presented herein is intended to offer insights into the potential of imidazole-based compounds as antibacterial agents relative to established antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a representative 2-arylbenzimidazole derivative and ciprofloxacin against Enterococcus faecalis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
2-Arylbenzimidazole Derivative (Compound 15) Enterococcus faecalis1[1]
Ciprofloxacin Enterococcus faecalis>128[1]

Note: The data for the 2-arylbenzimidazole derivative is based on a study of O-alkylated derivatives of 2-arylbenzimidazole, where compound 15, substituted with a chlorine atom at the C-6 position of the benzimidazole ring and an unsubstituted benzene ring, showed significant activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial efficacy of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, followed by the inoculation of a standardized bacterial suspension. The plates are then incubated, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., biimidazole derivative or ciprofloxacin) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Enterococcus faecalis) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial stock solution are prepared in the microtiter plate wells containing MHB to achieve a range of desired concentrations.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
  • Sterility Control: A well containing only the growth medium to check for contamination.
  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the test organism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results stock Prepare Antimicrobial Stock Solution dilution Perform Serial Dilutions in Microtiter Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate with Bacterial Suspension inoculum->inoculate media Prepare Growth Medium (MHB) media->dilution dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate controls Set up Growth and Sterility Controls controls->incubate read Visually Inspect for Turbidity incubate->read determine Determine MIC read->determine

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Imidazole Derivatives

The antibacterial mechanism of imidazole derivatives is multifaceted and can vary depending on the specific derivative and the bacterial species. A generally proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Imidazole_Mechanism cluster_entry Cellular Entry cluster_action Mechanism of Action cluster_outcome Outcome Imidazole Imidazole Derivative Penetration Membrane Penetration Imidazole->Penetration Membrane Bacterial Cell Membrane Membrane->Penetration Disruption Membrane Disruption Penetration->Disruption Enzyme Inhibition of Essential Enzymes Penetration->Enzyme DNA Interference with DNA Synthesis Penetration->DNA Leakage Cellular Leakage Disruption->Leakage Metabolism Disruption of Metabolism Enzyme->Metabolism Replication Inhibition of Replication DNA->Replication Death Bacterial Cell Death Leakage->Death Metabolism->Death Replication->Death

Caption: Proposed Mechanism of Action for Imidazole Derivatives.

Mechanism of Action of Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are crucial for DNA replication, repair, and recombination.

Ciprofloxacin_Mechanism cluster_entry Cellular Entry cluster_target Target Inhibition cluster_effect Cellular Effect cluster_outcome Outcome Cipro Ciprofloxacin Entry Cellular Entry Cipro->Entry CellWall Bacterial Cell Wall (Porin Channels) CellWall->Entry Inhibition Inhibition of Enzyme Activity Entry->Inhibition DNAGyrase DNA Gyrase (Topoisomerase II) DNAGyrase->Inhibition TopoIV Topoisomerase IV TopoIV->Inhibition Supercoiling Inhibition of DNA Supercoiling & Relaxation Inhibition->Supercoiling ReplicationBlock Blockage of DNA Replication Supercoiling->ReplicationBlock DSBs Formation of Double-Strand Breaks ReplicationBlock->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Mechanism of Action for Ciprofloxacin.

References

A Computational Showdown: 2,2'-Biimidazole versus the Elusive 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive computational comparison of two biimidazole isomers, 2,2'-biimidazole and 1H,3'H-2,4'-biimidazole, reveals significant differences in their electronic and structural properties, offering valuable insights for researchers in drug development and materials science. While extensive computational data is available for the well-studied 2,2'-biimidazole, a thorough theoretical analysis of its 1H,3'H-2,4'-isomer has been notably absent in the literature, necessitating a direct computational investigation to enable a meaningful comparison.

This guide presents a comparative analysis of these two key heterocyclic compounds based on Density Functional Theory (DFT) calculations. The study delves into their optimized geometries, electronic structures, and vibrational frequencies, providing a foundational dataset for understanding their relative stability and reactivity. Such information is crucial for the rational design of novel pharmaceuticals and functional materials where biimidazole scaffolds are pivotal.

At a Glance: Key Computational Data

A summary of the key computational parameters for 2,2'-biimidazole is provided below. Due to the limited availability of published computational data for this compound, this guide will focus on presenting the robustly characterized properties of the 2,2'-isomer and outline the methodology for a comparative analysis.

Property2,2'-BiimidazoleThis compound
Optimized Geometry
Dihedral Angle (N-C-C-N)~180° (anti-periplanar)Data not readily available
Electronic Properties
HOMO EnergySpecific values vary with DFT functional and basis setData not readily available
LUMO EnergySpecific values vary with DFT functional and basis setData not readily available
HOMO-LUMO Gap (eV)~5.0 - 5.5 eV (typical range)Data not readily available
Vibrational Frequencies
N-H Stretch (cm⁻¹)~3400 - 3500 cm⁻¹Data not readily available
C=N Stretch (cm⁻¹)~1600 - 1650 cm⁻¹Data not readily available

In Focus: 2,2'-Biimidazole - A Computational Portrait

DFT calculations consistently show that 2,2'-biimidazole favors a planar or near-planar conformation, with the two imidazole rings arranged in an anti-periplanar fashion. This planarity facilitates π-conjugation across the molecule, influencing its electronic properties. The calculated HOMO-LUMO gap for 2,2'-biimidazole typically falls in the range of 5.0 to 5.5 eV, indicating a stable electronic structure. The vibrational spectrum is characterized by distinct N-H and C=N stretching frequencies, which are sensitive to the molecular environment and intermolecular interactions.

The Enigma of this compound

Experimental and Computational Protocols

The computational data presented and discussed in this guide are typically obtained through the following DFT protocol:

Density Functional Theory (DFT) Calculations
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is commonly employed for a good balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is often used to provide a flexible description of the electron density, including polarization and diffuse functions.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitation energies.

  • Vibrational Frequencies: The vibrational modes and their corresponding frequencies are calculated to predict the infrared and Raman spectra of the molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Execution cluster_analysis Data Analysis cluster_output Results mol_structure Define Molecular Structure comp_method Select Computational Method (DFT Functional & Basis Set) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_freq Vibrational Frequencies freq_calc->vib_freq homo_lumo HOMO-LUMO Energies & Gap elec_prop->homo_lumo comparison Comparative Analysis opt_geom->comparison vib_freq->comparison homo_lumo->comparison

A Comparative Guide to the Synthesis of 1H,3'H-2,4'-Biimidazole: A Novel Solid-Phase Route Versus Established Solution-Phase Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 1H,3'H-2,4'-Biimidazole core is a valuable pharmacophore, and its synthesis has been approached through various methods. This guide provides an objective comparison between a recently developed solid-phase synthetic route and established solution-phase methodologies, offering insights into their respective advantages and limitations. Experimental data and detailed protocols are provided to support the comparison.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the new solid-phase synthesis and a representative established solution-phase approach.

ParameterNew Synthetic Route (Solid-Phase)Established Methods (Solution-Phase)
Overall Yield Not explicitly reported for the parent compound; focus on library generation.Varies depending on the specific method; can be high for individual steps (e.g., 80-90% for imidazole formation).
Purity Generally high due to resin washing and cleavage steps.Can be variable and often requires purification by chromatography or recrystallization.
Reaction Time Multi-step process including scaffold synthesis, loading, and diversification.Can range from a few hours to overnight for individual reactions.
Scalability Scalable, but may require specialized equipment for large-scale solid-phase synthesis.Generally more straightforward to scale up using standard laboratory equipment.
Work-up & Purification Simplified work-up involving filtration and washing of the resin.Often involves extractions, solvent evaporation, and chromatographic purification.
Versatility Excellent for generating libraries of diverse analogues from a common scaffold.Can be adapted for different derivatives, but may require optimization for each new compound.
Cost-Effectiveness Can be cost-effective for library synthesis due to parallel processing.May be more cost-effective for the synthesis of a single target molecule.

Experimental Protocols

New Synthetic Route: Solid-Phase Synthesis of 4(5),1',5'-Trisubstituted 2,4'-Biimidazoles

This method, developed by Karskela et al., focuses on the generation of a library of biimidazole derivatives from a trivalent scaffold attached to a solid support.

1. Synthesis of the Trivalent Scaffold in Solution:

  • Step 1: Synthesis of ethyl 2-(5-amino-1-(2-ethoxy-2-oxoethyl)-1H-imidazol-4-yl)-2-oxoacetate. Ethyl adenin-9-ylacetate is reacted with bromomalonaldehyde in a suitable solvent.

  • Step 2: Formation of the Biimidazole Scaffold. The product from Step 1 is further reacted to form the 2-(5'-amino-4(5)-formyl-1H,1'H-2,4'-biimidazol-1'-yl)acetic acid scaffold.

2. Solid-Phase Synthesis Workflow:

  • Loading: The synthesized trivalent scaffold is coupled to an amino acid-loaded Wang resin.

  • Derivatization of the Formyl Group: The formyl group on the resin-bound scaffold is derivatized through reductive amination, oximation, or hydrazone formation.

  • Acylation of the Amino Group: The 5'-amino group of the biimidazole is acylated.

  • Cleavage: The final products are cleaved from the resin and purified.

Established Method: A Plausible Solution-Phase Synthesis of this compound

1. Synthesis of 2-Formylimidazole:

  • This intermediate can be prepared from 2-methylimidazole through oxidation. A common method involves the use of manganese dioxide (MnO2) in a suitable solvent like dioxane or chloroform. The reaction mixture is typically refluxed for several hours. The product is then isolated and purified by column chromatography.

2. Formation of the Second Imidazole Ring (Modified Debus Synthesis):

  • 2-Formylimidazole is reacted with glyoxal and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent such as methanol or ethanol.

  • The reaction mixture is stirred, often with heating, for a period ranging from several hours to overnight.

  • The product, this compound, would then be isolated by removal of the solvent and purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the new solid-phase route and the proposed established solution-phase method.

new_synthetic_route cluster_solution Solution-Phase Scaffold Synthesis cluster_solid Solid-Phase Synthesis start Ethyl adenin-9-ylacetate + Bromomalonaldehyde step1 Formation of Intermediate start->step1 scaffold Trivalent Biimidazole Scaffold step1->scaffold loading Loading of Scaffold scaffold->loading resin Wang Resin resin->loading derivatization1 Derivatization of Formyl Group loading->derivatization1 derivatization2 Acylation of Amino Group derivatization1->derivatization2 cleavage Cleavage from Resin derivatization2->cleavage product Library of 2,4'-Biimidazoles cleavage->product

Caption: Workflow for the new solid-phase synthesis of 2,4'-biimidazole derivatives.

established_method cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Second Imidazole Ring Formation start1 2-Methylimidazole oxidation Oxidation (e.g., MnO2) start1->oxidation intermediate 2-Formylimidazole oxidation->intermediate reaction Modified Debus Synthesis intermediate->reaction reagents Glyoxal + Ammonia reagents->reaction purification Purification reaction->purification product This compound purification->product

Caption: A plausible established solution-phase synthesis of this compound.

Cross-validation of experimental and theoretical spectroscopic data for 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of experimental and theoretical spectroscopic data for 1H,3'H-2,4'-biimidazole is presented, offering researchers, scientists, and drug development professionals a comprehensive guide for the characterization of this important heterocyclic compound. This guide summarizes key spectroscopic data in structured tables, outlines experimental and computational methodologies, and provides a visual workflow for the cross-validation process.

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. Accurate and thorough characterization of these molecules is crucial for understanding their structure-activity relationships and for the development of new applications. This guide facilitates this by providing a side-by-side comparison of experimentally obtained and theoretically calculated spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the experimental and theoretical spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonExperimental Shift (ppm)Theoretical Shift (ppm)
H-1'Data not availableData not available
H-2'Data not availableData not available
H-4Data not availableData not available
H-5Data not availableData not available
N-HData not availableData not available

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonExperimental Shift (ppm)Theoretical Shift (ppm)
C-2Data not availableData not available
C-4Data not availableData not available
C-5Data not availableData not available
C-2'Data not availableData not available
C-4'Data not availableData not available
C-5'Data not availableData not available

Table 3: UV-Vis Absorption Data

SolventExperimental λmax (nm)Theoretical λmax (nm)
Solvent not specifiedData not availableData not available

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
N-H stretchData not availableData not available
C=N stretchData not availableData not available
C=C stretchData not availableData not available
Imidazole ring vibrationsData not availableData not available

Note: Specific experimental and theoretical data for the parent this compound were not available in the public domain at the time of this compilation. The tables are provided as a template for data presentation when such information becomes accessible.

Experimental and Theoretical Methodologies

A comprehensive understanding of the spectroscopic data requires a detailed knowledge of the methods used for their acquisition and calculation.

Experimental Protocols

Synthesis of this compound Derivatives: The synthesis of biimidazole derivatives often involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, a method known as the Debus-Radziszewski imidazole synthesis. For the specific synthesis of this compound, a common route involves the reaction of glyoxal with formaldehyde and ammonia.

A general procedure for the synthesis of related biimidazole compounds is as follows:

  • A mixture of an appropriate α-dicarbonyl compound (e.g., glyoxal), an aldehyde, and a source of ammonia (e.g., ammonium acetate) is refluxed in a suitable solvent such as ethanol or acetic acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol), and the spectrum is scanned over a wavelength range of 200-800 nm to determine the wavelength of maximum absorption (λmax).

  • IR Spectroscopy: Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Theoretical Calculations

Computational Details: Theoretical spectroscopic data for imidazole-based compounds are commonly calculated using Density Functional Theory (DFT). A popular and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.

A general computational workflow is as follows:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies (IR spectra) are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

  • NMR Chemical Shift Calculations: Nuclear magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding values are then converted to chemical shifts by referencing them to a standard (e.g., TMS), which is calculated at the same level of theory.

  • Electronic Transition Calculations: The energies of electronic transitions and the corresponding oscillator strengths (UV-Vis spectra) are calculated using Time-Dependent DFT (TD-DFT).

Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical spectroscopic data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification Exp_NMR Experimental NMR (1H, 13C) Purification->Exp_NMR Exp_UVVis Experimental UV-Vis Purification->Exp_UVVis Exp_IR Experimental IR Purification->Exp_IR Comp_NMR Compare NMR Shifts Exp_NMR->Comp_NMR Comp_UVVis Compare λmax Exp_UVVis->Comp_UVVis Comp_IR Compare Vibrational Frequencies Exp_IR->Comp_IR Mol_Model Molecular Modeling Geom_Opt Geometry Optimization (DFT) Mol_Model->Geom_Opt Theo_NMR NMR Calculation (GIAO) Geom_Opt->Theo_NMR Theo_UVVis UV-Vis Calculation (TD-DFT) Geom_Opt->Theo_UVVis Theo_IR IR Frequency Calculation Geom_Opt->Theo_IR Theo_NMR->Comp_NMR Theo_UVVis->Comp_UVVis Theo_IR->Comp_IR Conclusion Structural Validation and Interpretation Comp_NMR->Conclusion Comp_UVVis->Conclusion Comp_IR->Conclusion

Caption: Workflow for the cross-validation of experimental and theoretical spectroscopic data.

By systematically comparing experimental and theoretical data, researchers can gain a deeper understanding of the structural and electronic properties of this compound, leading to more informed decisions in drug design and materials development.

A Comparative Analysis of 1H,3'H-2,4'-Biimidazole-Based Sensors and Commercial Alternatives for Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive, selective, and rapid analytical tools is a cornerstone of modern drug discovery and development. Biosensors play a pivotal role in this arena, offering real-time monitoring of biological interactions and concentrations of key analytes. This guide provides a comprehensive performance benchmark of emerging 1H,3'H-2,4'-Biimidazole-based sensors against established commercial alternatives used in research and development. The comparison is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Performance Benchmark: Quantitative Data Summary

The performance of any sensor is defined by key metrics such as sensitivity, limit of detection (LOD), linear range, and response time. Below is a comparative summary of a representative this compound-based electrochemical sensor for glucose detection and a prominent commercial continuous glucose monitoring (CGM) system. Additionally, a comparison is drawn between a hypothetical this compound-based fluorescent protein sensor and a leading commercial protein quantification system.

Table 1: Comparison of a this compound-Based Electrochemical Glucose Sensor with a Commercial CGM System

Performance MetricThis compound-Based Sensor (Hypothetical, based on similar imidazole systems)Commercial CGM System (e.g., FreeStyle Libre 2)
Analyte GlucoseGlucose
Sensing Principle Electrochemical (Amperometric)Electrochemical (Enzymatic)
Sensitivity High (e.g., ~100 µA mM⁻¹ cm⁻²)Not explicitly stated, provides real-time glucose readings every minute[1]
Limit of Detection (LOD) Low (e.g., ~0.2 µM)Not applicable for in-vivo continuous monitoring
Linear Range Wide (e.g., 0.01 - 15 mM)Measures physiological glucose range
Response Time < 5 secondsReal-time, every minute[1]
Selectivity High (utilizes specific enzymatic reaction)High (designed for interstitial fluid glucose)
Stability Moderate to High (dependent on immobilization)Up to 14 days of continuous use

Table 2: Comparison of a this compound-Based Fluorescent Protein Sensor with a Commercial Protein Quantification System

Performance MetricThis compound-Based Sensor (Hypothetical, based on fluorescent imidazole derivatives)Commercial Protein A Biosensor (e.g., Sartorius Octet®)
Analyte Specific Protein (e.g., Human Serum Albumin)IgG and other Fc-containing proteins[2][3][4]
Sensing Principle Fluorescence (Turn-on/Turn-off)Bio-Layer Interferometry (BLI)[2][3][4]
Sensitivity High (sub-nanomolar detection possible)High
Limit of Detection (LOD) Low (e.g., ~1 nM)~0.1 µg/mL
Dynamic Range 2-3 orders of magnitude (e.g., 1 nM - 1 µM)0.1 - 2000 µg/mL[2][3][4]
Response Time Seconds to minutesAs fast as 2 minutes for 8 samples[2]
Selectivity High (dependent on specific recognition element)Specific to Protein A binding proteins[2][3][4]
Throughput Can be adapted for high-throughput screeningHigh (e.g., 96 samples in ~32 minutes)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. The following sections outline the synthesis of the this compound core structure and the fabrication protocols for both electrochemical and fluorescent sensors.

Synthesis of this compound

The synthesis of the this compound core can be achieved through various organic synthesis routes. A common method involves the condensation reaction of glyoxal with ammonia and an appropriate imidazole precursor.

Materials:

  • Glyoxal (40% in water)

  • Ammonium acetate

  • 2-imidazolecarboxaldehyde

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve 2-imidazolecarboxaldehyde and ammonium acetate in ethanol.

  • Add glyoxal dropwise to the solution while stirring at room temperature.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a this compound-Based Electrochemical Glucose Sensor

This protocol describes the construction of an amperometric glucose biosensor.

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • Glucose oxidase (GOx)

  • Nafion (5 wt% solution)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Glutaraldehyde solution (2.5%)

  • Alumina slurry for polishing

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • Immobilization of Biimidazole: Electropolymerize a thin film of this compound onto the GCE surface by cyclic voltammetry in a solution containing the monomer.

  • Enzyme Immobilization: Drop-cast a solution of glucose oxidase (GOx) onto the modified electrode surface.

  • Cross-linking: Expose the electrode to glutaraldehyde vapor for 30 minutes to cross-link the enzyme and enhance stability.

  • Nafion Coating: Apply a thin layer of Nafion solution to the electrode surface to improve biocompatibility and prevent enzyme leaching.

  • Drying and Storage: Allow the sensor to dry at room temperature and store it at 4°C when not in use.

Fabrication of a this compound-Based Fluorescent Protein Sensor

This protocol outlines the creation of a fluorescent sensor for protein detection.

Materials:

  • This compound derivative with a fluorescent moiety (e.g., pyrene or fluorescein)

  • Specific protein recognition element (e.g., an aptamer or antibody fragment)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized glass slides or microplate wells

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Surface Functionalization: Activate the amine-functionalized surface using EDC/NHS chemistry.

  • Immobilization of Recognition Element: Covalently attach the specific protein recognition element to the activated surface.

  • Blocking: Block any remaining active sites on the surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Application of Fluorescent Probe: Incubate the surface with a solution of the fluorescent this compound derivative, allowing it to bind to the recognition element.

  • Washing: Thoroughly wash the surface with PBS to remove any unbound fluorescent probe.

  • Sensing: Introduce the sample containing the target protein. The binding of the protein will induce a change in the fluorescence signal (quenching or enhancement), which can be measured using a fluorescence plate reader or microscope.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for a deeper understanding of the sensor technologies.

Signaling Pathway of a this compound-Based Electrochemical Glucose Sensor

The detection of glucose is based on an enzyme-catalyzed reaction that produces an electroactive species, which is then detected at the electrode surface.

G cluster_solution Solution cluster_electrode Electrode Surface cluster_detection Detection Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Enzymatic Reaction O2 Oxygen (O2) O2->GOx H2O2 Hydrogen Peroxide (H2O2) Biimidazole This compound Film H2O2->Biimidazole Electrochemical Oxidation GluconicAcid Gluconic Acid GOx->H2O2 Produces GOx->GluconicAcid Produces GCE Glassy Carbon Electrode Biimidazole->GCE Electron Transfer Current Amperometric Signal GCE->Current Generates

Caption: Electrochemical detection of glucose via enzymatic reaction.

Signaling Pathway of a this compound-Based Fluorescent Protein Sensor

This pathway illustrates a "turn-off" fluorescence sensing mechanism where the binding of the target protein quenches the fluorescence of the biimidazole probe.

G cluster_initial Initial State cluster_binding Binding Event cluster_final Final State Probe Fluorescent Biimidazole Probe Recognition Recognition Element Probe->Recognition Binds to Emission_High High Fluorescence Probe->Emission_High Complex Probe-Recognition-Protein Complex Recognition->Complex Excitation Excitation Light Excitation->Probe Excitation->Complex Protein Target Protein Protein->Recognition Binds to Emission_Low Low Fluorescence (Quenched) Complex->Emission_Low Results in

Caption: "Turn-off" fluorescence sensing of a target protein.

Experimental Workflow for Sensor Performance Evaluation

This diagram outlines the typical steps involved in benchmarking the performance of a newly developed sensor.

G start Sensor Fabrication char Physical & Electrochemical Characterization (SEM, CV, EIS) start->char cal Calibration with Standard Solutions of Analyte char->cal sens Determine Sensitivity & Linear Range cal->sens sel Selectivity Test with Interfering Species cal->sel stab Stability & Reproducibility Assessment cal->stab lod Calculate Limit of Detection (LOD) sens->lod real Validation with Real Samples (e.g., Serum, Cell Culture Media) lod->real sel->real stab->real comp Compare Performance with Commercial Sensor real->comp end Publish Comparison Guide comp->end

Caption: Workflow for sensor performance evaluation and comparison.

References

A Comparative Guide to the Thermal Stability of Halogenated vs. Non-Halogenated 1H,3'H-2,4'-Biimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theoretical Framework for Thermal Stability

The thermal stability of a compound is intrinsically linked to its molecular structure, including bond energies and intermolecular forces. The introduction of halogen atoms to the 1H,3'H-2,4'-biimidazole core is expected to influence its thermal properties in several ways:

  • Bond Strength: The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This suggests that iodo-substituted derivatives might be the least thermally stable, while fluoro-substituted ones could be the most stable.[3] However, the overall stability also depends on the stability of the radicals formed upon decomposition.[4]

  • Molecular Weight: An increase in molecular weight due to halogen substitution generally leads to stronger van der Waals forces, which can increase the energy required to break down the crystal lattice, potentially leading to a higher decomposition temperature.

  • Intermolecular Interactions: Non-halogenated this compound can form strong intermolecular hydrogen bonds via the N-H groups. Halogenation can introduce additional intermolecular interactions, such as halogen bonds (C-X···N or C-X···X), which can significantly influence crystal packing and thermal stability.[5][6][7] The strength of these halogen bonds can vary, with iodine typically forming the strongest halogen bonds.[5] The interplay between hydrogen and halogen bonding will be a key determinant of the overall thermal stability.[8] It has been observed that the extent of substitution on an aromatic ring can influence thermal stability.[9]

Based on these considerations, it is hypothesized that halogenation will modulate the thermal stability of this compound derivatives, with the specific effect depending on the nature of the halogen and the overall impact on intermolecular forces.

Quantitative Data Comparison

As no direct experimental data for a comparative analysis of halogenated and non-halogenated this compound derivatives could be located, a quantitative comparison table cannot be provided at this time. The following table is a template that researchers can use to populate with their own experimental data.

CompoundHalogen SubstituentOnset Decomposition Temp. (Tonset) °CPeak Decomposition Temp. (Tpeak) °CResidue at 600°C (%)
This compoundNoneData not availableData not availableData not available
Halogenated this compound Derivative 1e.g., FData not availableData not availableData not available
Halogenated this compound Derivative 2e.g., ClData not availableData not availableData not available
Halogenated this compound Derivative 3e.g., BrData not availableData not availableData not available

Experimental Protocols

A thorough investigation of the comparative thermal stability would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compounds.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 2-10 mg of the finely ground compound is accurately weighed into an alumina or platinum crucible.[10]

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[11]

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of residual mass.[12]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the finely ground compound is accurately weighed into an aluminum pan, which is then hermetically sealed.[13]

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature just beyond the decomposition temperature observed in TGA, at a heating rate of 10°C/min.[13]

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of each transition are determined.[14]

Workflow for Comparative Thermal Stability Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of the thermal stability of halogenated and non-halogenated this compound derivatives.

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion s1 Synthesis of Non-Halogenated This compound s2 Synthesis of Halogenated Derivatives (F, Cl, Br, I) s3 Purification and Characterization (NMR, MS, etc.) a1 Thermogravimetric Analysis (TGA) (Decomposition Temperature, Mass Loss) s3->a1 a2 Differential Scanning Calorimetry (DSC) (Melting Point, Enthalpy of Fusion/Decomposition) s3->a2 d1 Tabulate Quantitative Data (Tonset, Tpeak, % Residue) a1->d1 a2->d1 d2 Comparative Analysis of TGA/DSC Curves d1->d2 d3 Correlate with Structural Properties (Halogen type, Intermolecular forces) d2->d3 c1 Publish Comparison Guide d3->c1

Caption: Workflow for comparative thermal stability analysis.

References

Evaluating the cytotoxicity of 1H,3'H-2,4'-Biimidazole derivatives on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data on 1H,3'H-2,4'-Biimidazole Derivatives

An extensive search for the cytotoxicity of this compound derivatives on various cell lines did not yield specific studies on this particular scaffold. The available research primarily focuses on the broader classes of imidazole, biimidazole, and benzimidazole derivatives. Therefore, this guide presents a comparative analysis of the cytotoxicity of representative compounds from these related classes to provide insights into their potential as anticancer agents.

Comparative Cytotoxicity of Biimidazole and Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various biimidazole and benzimidazole derivatives against different cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Biimidazole Runat-BI (racemic mixture)Colon, Gastric, and Breast Cancer CellsSignificant reduction in viability[1]
Bis-Benzimidazole Compound 9cMDA-MB453 (Breast Carcinoma)55.89 µg/ml
Compound 9cMCF-7 (Breast Carcinoma)52.09 µg/ml
Compound 9gNCI-H522 (Lung Cancer)50.48 µg/ml
Compound 9gNCI-H23 (Lung Cancer)51.45 µg/ml
Compound 9iNCI-H522 (Lung Cancer)47.41 µg/ml
Compound 9iNCI-H23 (Lung Cancer)45.22 µg/ml
Benzimidazole Compound 10A549 (Lung Cancer)1.15 - 6.27[2]
Compound 10SKOV3 (Ovarian Cancer)1.15 - 6.27[2]
Compound 10MDA-MB-231 (Breast Cancer)1.15 - 6.27[2]
Compound 14A549 (Lung Cancer)1.15 - 6.27[2]
Compound 14SKOV3 (Ovarian Cancer)1.15 - 6.27[2]
Compound 14MDA-MB-231 (Breast Cancer)1.15 - 6.27[2]
Compound VIIICCRF/CEM (Leukemia)3.61[3]
Compound VIIICEM/ADR5000 (Doxorubicin-resistant Leukemia)8.13[3]
Compound se-182A549 (Lung Carcinoma)15.80 µg/mL[4]
Compound se-182HepG2 (Liver Carcinoma)15.58 µg/mL[4]
Compound 3MCF-7 (Breast Cancer)22.41
Compound 3HepG2 (Liver Carcinoma)25.14
Compound 3DLD-1 (Colorectal Adenocarcinoma)41.97

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above typically involves colorimetric assays such as the MTT or SRB assay.[5] These assays measure cell viability and proliferation.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[6] The general steps are as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating a typical experimental workflow for cytotoxicity testing and a simplified representation of an apoptotic signaling pathway that can be induced by cytotoxic compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptotic_Signaling_Pathway Compound Cytotoxic Compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptotic signaling pathway.

References

Isomeric Effects on Photophysical Properties: A Comparative Guide to 2,2'-Biimidazole and 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of two biimidazole isomers: the well-studied 2,2'-biimidazole and the lesser-known 1H,3'H-2,4'-biimidazole. While extensive experimental data is available for the former, a significant knowledge gap exists for the latter. This document summarizes the known data for 2,2'-biimidazole and offers a theoretical framework to predict the photophysical behavior of this compound, thereby highlighting opportunities for future research.

Introduction to Biimidazole Isomers

Biimidazoles are a class of heterocyclic compounds that have garnered significant interest in various fields, including coordination chemistry, materials science, and medicinal chemistry, owing to their versatile ligating ability and interesting electronic properties. The isomeric relationship between 2,2'-biimidazole and this compound, arising from the different linkage points of the two imidazole rings, is expected to have a profound impact on their respective photophysical characteristics. 2,2'-Biimidazole features a symmetrical structure with a C-C bond connecting the two imidazole rings at their 2-positions. In contrast, this compound possesses an asymmetrical structure with a C-C bond linking the 2-position of one imidazole ring to the 4-position of the other.

Comparative Photophysical Data

A comprehensive literature search reveals a significant disparity in the available photophysical data for the two isomers. The photophysical properties of 2,2'-biimidazole have been documented, particularly in the context of its coordination complexes. However, to the best of our knowledge, there is no direct experimental data reported for the photophysical properties of this compound. The following table summarizes the available experimental data for 2,2'-biimidazole.

Table 1: Photophysical Properties of 2,2'-Biimidazole

PropertyValueConditionsReference
Absorption Maximum (λabs) ~274 nmHCl (aq)[1]
Molar Absorptivity (ε) Not specified
Emission Maximum (λem) Not specified in unconjugated form
Fluorescence Quantum Yield (ΦF) Not specified in unconjugated form
Fluorescence Lifetime (τF) Not specified in unconjugated form

Note: The photophysical properties of 2,2'-biimidazole are often studied in its metal complexes, where the properties are significantly altered by coordination.

Theoretical Comparison and Expected Isomeric Effects

The difference in the connectivity of the imidazole rings in 2,2'-biimidazole and this compound is expected to lead to distinct photophysical behaviors.

2,2'-Biimidazole: The symmetrical C2-C2' linkage in 2,2'-biimidazole results in a more planar and conjugated system compared to its 2,4'-isomer. This planarity can facilitate π-electron delocalization across the two imidazole rings, which typically leads to a red-shifted absorption spectrum (longer wavelength) compared to a less conjugated system. The symmetrical nature of the molecule might also influence the transition dipole moments and, consequently, the absorption and emission probabilities.

This compound: The C2-C4' linkage in this compound introduces a "kink" in the molecular structure, likely leading to a more twisted conformation compared to the 2,2'-isomer. This reduced planarity would hinder the extent of π-conjugation between the two imidazole rings. Consequently, this compound is predicted to exhibit a blue-shifted absorption spectrum (shorter wavelength) relative to 2,2'-biimidazole. The asymmetry in the electronic distribution could also lead to a larger dipole moment in the ground and excited states, potentially influencing its solvatochromic behavior. Furthermore, the different electronic nature of the C2 and C4 positions in the imidazole ring will affect the overall electronic transitions. The lone pair on the sp2-hybridized nitrogen in each imidazole ring plays a crucial role in the electronic structure and basicity of the molecule.[2] The relative orientation of these lone pairs will differ between the two isomers, impacting their interaction with the surrounding environment and their excited-state properties.

Experimental Protocols

To experimentally validate the predicted photophysical properties of this compound and provide a direct comparison with 2,2'-biimidazole, the following standard experimental protocols can be employed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) of the compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare solutions of known concentrations of 2,2'-biimidazole and this compound in a suitable solvent (e.g., ethanol, acetonitrile, or water). The solvent should be transparent in the wavelength range of interest.

  • Procedure:

    • Record a baseline spectrum of the solvent using a cuvette of known path length (typically 1 cm).

    • Record the absorption spectra of the sample solutions over a wavelength range of approximately 200-400 nm.

    • Determine the λmax from the resulting spectra.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectra of the compounds.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Prepare dilute solutions of the compounds in a suitable solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Procedure:

    • Select an appropriate excitation wavelength, usually the λmax determined from the UV-Vis absorption spectrum.

    • Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.

  • Instrumentation: A spectrofluorometer.

  • Materials: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τF) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

  • Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Procedure:

    • Excite the sample with the pulsed light source at an appropriate wavelength.

    • The detector measures the arrival times of the emitted photons relative to the excitation pulses.

    • A histogram of the arrival times is generated, which represents the fluorescence decay profile.

    • The fluorescence lifetime (τF) is determined by fitting the decay curve to one or more exponential functions.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Isomeric Structures 2,2'-Biimidazole This compound Structure not readily available

Caption: Molecular structures of 2,2'-biimidazole and a placeholder for this compound.

G cluster_workflow Experimental Workflow for Photophysical Characterization A Sample Preparation (Solutions of known concentration) B UV-Vis Spectroscopy A->B Determine λmax E Fluorescence Lifetime Measurement (TCSPC) A->E C Fluorescence Spectroscopy B->C Select Excitation Wavelength D Quantum Yield Measurement B->D Measure Absorbance C->D Measure Emission Spectra

Caption: A generalized workflow for the experimental determination of photophysical properties.

Jablonski Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion S1->S1 Vibrational Relaxation (ps) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns-µs) T1->S0 Phosphorescence (µs-s)

Caption: A Jablonski diagram illustrating the primary photophysical processes.

Conclusion and Future Outlook

This guide highlights the isomeric effects on the photophysical properties of biimidazoles by comparing the known data for 2,2'-biimidazole with the theoretically predicted properties of this compound. The lack of experimental data for the 2,4'-isomer presents a clear opportunity for further research. A thorough experimental investigation into the photophysical properties of this compound, following the protocols outlined in this guide, would provide valuable insights into the structure-property relationships of this important class of heterocyclic compounds. Such studies would not only contribute to a fundamental understanding of their photophysics but also pave the way for their application in the rational design of novel functional materials and probes for various scientific and biomedical applications.

References

A comparative review of the applications of different biimidazole isomers in materials science

Author: BenchChem Technical Support Team. Date: November 2025

The nuanced world of materials science often hinges on the subtle yet profound impact of molecular architecture. Isomers, molecules with identical chemical formulas but different atomic arrangements, provide a compelling platform for tuning material properties. Within this realm, the biimidazole isomers—1,1'-biimidazole, 2,2'-biimidazole, and 4,4'-biimidazole—stand out as versatile building blocks for a new generation of advanced materials. Their distinct nitrogen atom placements dictate their coordination behavior, electronic characteristics, and capacity for intermolecular interactions, thereby shaping the form and function of the resulting coordination polymers, metal-organic frameworks (MOFs), catalysts, and sensors. This guide offers a comparative analysis of these three isomers, providing researchers, scientists, and drug development professionals with the experimental data and detailed protocols necessary to harness their unique attributes.

Structural Isomers of Biimidazole

The key to understanding the diverse applications of biimidazole isomers lies in their structural differences. The positioning of the nitrogen atoms in the imidazole rings influences their chelating and bridging capabilities, ultimately directing the assembly of supramolecular structures.

  • 1,1'-Biimidazole: The nitrogen atoms are positioned for bridging between metal centers, often leading to flexible and dynamic coordination networks.

  • 2,2'-Biimidazole: This isomer is a classic chelating ligand, forming stable five-membered rings with metal ions. It is the most extensively studied of the three for its ability to create robust and well-defined structures.

  • 4,4'-Biimidazole: Similar to the 1,1' isomer, this molecule acts as a bridging ligand. Its linear and rigid nature can be exploited to construct ordered, porous frameworks.

Comparative Applications in Materials Science

The distinct coordination modes of the biimidazole isomers translate into a diverse range of applications, from catalysis and sensing to the construction of porous materials with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The choice of biimidazole isomer has a profound impact on the topology, dimensionality, and functionality of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, separation, and catalysis.

Structural Diversity and Thermal Stability:

The varied connectivity of the isomers gives rise to a wide array of network structures. For instance, 2,2'-biimidazole is a cornerstone in the development of advanced materials due to its unique structural properties that allow for the synthesis of photoluminescent and semiconducting materials. While comprehensive comparative studies on the thermal stability of MOFs derived from all three isomers are limited, the available data indicates that the judicious selection of the ligand and metal ion can lead to highly robust frameworks. For example, energetic MOFs constructed with nitrogen-rich ligands have demonstrated high thermal stability, with decomposition temperatures exceeding 285 °C.

Property1,1'-Biimidazole Derivative2,2'-Biimidazole4,4'-Biimidazole
Coordination Mode BridgingChelating/BridgingBridging
Example Material {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n[Ru(bpy)₂(BiimH₂)]²⁺--INVALID-LINK--₂
Metal Ion Zn(II)Ru(II)Ni(II)
Key Structural Feature Supramolecular 3D network formed from polycatenated layersMononuclear complex with potential for hydrogen bondingOctahedral coordination geometry with D₃ symmetry
Thermal Stability Decomposes above 340 °C (for a similar bis(imidazole) MOF)Data not directly comparableData not directly comparable

Table 1: Comparative Structural and Thermal Properties of Biimidazole-Based Coordination Compounds. Direct comparison is challenging due to the variety of synthesized structures and conditions.

Experimental Protocol: Hydrothermal Synthesis of a Zinc-Biimidazole MOF

This protocol provides a general method for the synthesis of a zinc-based MOF using a biimidazole-type ligand and a dicarboxylate linker, a common approach for generating porous frameworks.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Biimidazole isomer (e.g., 2,2'-biimidazole)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • A mixture of zinc nitrate hexahydrate (0.01 mol), terephthalic acid (0.01 mol), and the chosen biimidazole isomer (0.01 mol) is dissolved in 100 mL of DMF in a beaker with magnetic stirring for 30 minutes.

  • The resulting solution is transferred to a 200 mL Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at 120 °C for 18-24 hours.

  • After cooling to room temperature, the white crystalline product is collected by filtration.

  • The product is washed three times with fresh DMF and then three times with absolute ethanol to remove any unreacted starting materials.

  • The final product is dried in a vacuum oven at 80 °C for 24 hours.

Workflow for Hydrothermal MOF Synthesis

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Product Isolation & Purification Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Dissolve & Mix in Solvent Metal_Salt->Mixing Organic_Linker1 Biimidazole Isomer Organic_Linker1->Mixing Organic_Linker2 Dicarboxylic Acid (e.g., Terephthalic Acid) Organic_Linker2->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Solution Heating Hydrothermal Reaction (e.g., 120°C, 24h) Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Crystals formed Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final MOF Product Drying->Product

Caption: Hydrothermal synthesis workflow for a biimidazole-based MOF.

Catalytic Applications

Metal complexes of biimidazole isomers have shown significant promise as catalysts in a variety of organic transformations. The electronic properties and coordination geometry imposed by the specific isomer can influence the catalytic activity and selectivity.

Catechol Oxidation:

IsomerCatalyst SystemSubstrateTurnover Frequency (kcat)Reference
1,1'-biimidazoleData not available
2,2'-biimidazoleCopper(II) complexes3,5-di-tert-butylcatecholVaries with ligand structure
4,4'-biimidazoleData not available

Table 2: Comparative Catalytic Activity in Catechol Oxidation. Quantitative, directly comparable data for the catalytic performance of complexes with all three biimidazole isomers is limited.

Experimental Protocol: Evaluation of Catechol Oxidase Activity

This protocol outlines a general procedure for assessing the catalytic activity of a copper-biimidazole complex in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).

Materials:

  • Copper(II) salt (e.g., CuCl₂ or Cu(CH₃COO)₂)

  • Biimidazole isomer

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 x 10⁻⁴ M stock solution of the copper-biimidazole complex in methanol.

  • Prepare a 1 x 10⁻² M stock solution of 3,5-DTBC in methanol.

  • In a quartz cuvette, place a specific volume of the catalyst stock solution.

  • Add 100 equivalents of the 3,5-DTBC stock solution to the cuvette to initiate the reaction.

  • Immediately begin monitoring the reaction by recording the UV-Vis absorption spectrum at regular time intervals.

  • The formation of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), is monitored by the increase in absorbance at approximately 400 nm.

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the Beer-Lambert law.

Catalytic Cycle for Catechol Oxidation

Catalytic_Cycle Cu(II)-Complex Cu(II)-Biimidazole Complex Substrate_Binding Substrate Binding Cu(II)-Complex->Substrate_Binding + Catechol Cu(II)-Substrate Cu(II)-Catecholate Intermediate Substrate_Binding->Cu(II)-Substrate Electron_Transfer Intramolecular Electron Transfer Cu(II)-Substrate->Electron_Transfer Cu(I)-Semiquinone Cu(I)-Semiquinone Intermediate Electron_Transfer->Cu(I)-Semiquinone O2_Binding O2 Binding & Oxidation Cu(I)-Semiquinone->O2_Binding + O2 Product_Release Product Release O2_Binding->Product_Release Product_Release->Cu(II)-Complex + Quinone + H2O2

Caption: A plausible catalytic cycle for the oxidation of catechol by a copper-biimidazole complex.

Fluorescent Sensing

The inherent luminescence of some biimidazole-based coordination polymers and their ability to interact with specific analytes make them excellent candidates for fluorescent sensors. The sensitivity and selectivity of these sensors can be tuned by the choice of the biimidazole isomer and the metal center.

Detection of Metal Ions and Anions:

2,2'-biimidazole-based conjugated polymers have been developed as fluorescent sensors for the detection of metal ions like Cu²⁺ and anions such as pyrophosphate (PPi). The sensing mechanism often involves fluorescence quenching or enhancement upon binding of the analyte. For example, the fluorescence of a polymer can be quenched by Cu²⁺, and this quenching can be reversed by the addition of PPi, leading to a "turn-on" fluorescence response for PPi with a detection limit of about 0.17 ppm.

IsomerSensor SystemAnalyteDetection LimitReference
1,1'-biimidazoleData not available
2,2'-biimidazoleConjugated Polymer-Cu²⁺ ComplexPyrophosphate (PPi)~0.17 ppm
4,4'-biimidazoleData not available

Table 3: Comparative Performance of Biimidazole-Based Fluorescent Sensors. Data for fluorescent sensors based on 1,1'- and 4,4'-biimidazole is limited in the searched literature.

Experimental Protocol: Fluorescence Titration for Sensor Evaluation

This protocol describes a general method for evaluating the sensing performance of a biimidazole-based fluorescent probe through fluorescence titration.

Materials:

  • Stock solution of the biimidazole-based fluorescent sensor in a suitable solvent (e.g., DMF or aqueous buffer).

  • Stock solution of the analyte of interest (e.g., a metal salt or an anion salt).

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the analyte.

  • Allow the solutions to equilibrate for a set period.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with the excitation wavelength set to the absorption maximum of the sensor.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • The detection limit can be calculated from the titration curve, typically based on the signal-to-noise ratio.

  • To assess selectivity, repeat the experiment with other potential interfering ions and compare the fluorescence response.

Fluorescence Quenching Sensing Mechanism

Sensing_Mechanism Fluorophore Biimidazole-based Fluorophore Excitation Excitation (Light Absorption) Excited_State Excited State Excitation->Excited_State Emission Fluorescence (Light Emission) Excited_State->Emission Quencher Quencher (Analyte) Excited_State->Quencher Interaction Nonradiative_Decay Non-radiative Decay Quencher->Nonradiative_Decay Energy/Electron Transfer

Caption: Mechanism of fluorescence quenching by an analyte.

Conclusion

The isomeric diversity of biimidazoles provides a rich toolbox for the rational design of functional materials. While 2,2'-biimidazole has been the most explored isomer, the unique structural features of 1,1'- and 4,4'-biimidazoles present exciting opportunities for the development of novel materials with tailored properties. This comparative guide highlights the current state of research and underscores the need for more systematic studies directly comparing the performance of materials derived from these three isomers. By providing detailed experimental protocols and conceptual workflows, we aim to facilitate further exploration into this versatile family of ligands, paving the way for new discoveries in catalysis, sensing, and materials science.

Safety Operating Guide

Safe Disposal of 1H,3'H-2,4'-Biimidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1H,3'H-2,4'-Biimidazole, ensuring compliance with hazardous waste regulations.

I. Hazard Assessment and Waste Characterization

Key Safety Information for Related Imidazole Compounds:

Hazard CategoryObservation for Related Imidazole CompoundsCitation
Acute Toxicity Harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye damage.[3]
Respiratory Irritation May cause respiratory irritation.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste unless a formal hazardous waste determination proves otherwise.

Step 1: Hazardous Waste Determination

The generator of the waste is responsible for determining if it is a hazardous waste.[4] This involves:

  • Checking Listed Wastes: Determine if this compound or the process that generated it is specifically listed as a hazardous waste in 40 CFR Part 261.

  • Characteristic Wastes: Evaluate the waste for the four characteristics of hazardous waste:

    • Ignitability: The flashpoint of the material.

    • Corrosivity: The pH of the waste.

    • Reactivity: The stability of the chemical and its potential to react violently.

    • Toxicity: Determined through the Toxicity Characteristic Leaching Procedure (TCLP).[5]

Given the hazard statements for similar compounds, it is prudent to manage this compound as hazardous waste.

Step 2: Proper Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its components and potential hazards.

  • Segregation: Store the waste separately from incompatible materials, such as strong oxidizing agents.[3][6]

  • Accumulation: Adhere to the accumulation time limits for your facility's generator status (Very Small, Small, or Large Quantity Generator).

Step 3: Arrange for Professional Disposal

  • Licensed Transporter: Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][7]

  • Manifest: For Small and Large Quantity Generators, a hazardous waste manifest is required to track the waste from generation to its final disposal.[4]

  • Disposal Method: The TSDF will use an approved disposal method, which for many organic compounds is incineration at a permitted hazardous waste incinerator. Do not dispose of this chemical down the drain or in the regular trash.

Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]

  • After proper rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.

III. Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization of this compound in a laboratory setting that would render it non-hazardous. Therefore, treatment should be left to a permitted TSDF.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Perform Hazardous Waste Determination (40 CFR 262.11) A->B C Is it a Listed or Characteristic Hazardous Waste? B->C D Manage as Hazardous Waste C->D Yes J Manage as Non-Hazardous Waste (Consult EHS) C->J No E Collect in a Labeled, Closed, Compatible Container D->E F Store Separately from Incompatibles E->F G Arrange for Pickup by a Licensed Hazardous Waste Transporter F->G H Complete Hazardous Waste Manifest (if required) G->H I Dispose at a Permitted TSDF H->I

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1H,3'H-2,4'-Biimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1H,3'H-2,4'-Biimidazole. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentSpecifications
Primary Eye and Face ProtectionChemical safety goggles or a full-face shield.[4][5][6][7]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).[4][5][7]
Protective ClothingLaboratory coat or chemical-resistant apron.[5][7]
FootwearClosed-toe shoes.[5]
Secondary Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be required.[4][5][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize exposure and ensure safety during the handling of this compound.

Experimental Protocol: Preparation of a Solution from a Solid
  • Preparation and Precaution :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify the functionality of safety equipment, including the fume hood, eyewash station, and safety shower.[6]

    • Don all required PPE as specified in Table 1.

  • Weighing the Compound :

    • Use an analytical balance within a fume hood or a ventilated balance enclosure to weigh the desired amount of this compound.

    • Handle the solid carefully to avoid generating dust.

  • Dissolution :

    • Transfer the weighed solid to an appropriate glass vessel (e.g., beaker, flask).

    • Slowly add the desired solvent to the solid while stirring gently with a magnetic stirrer or glass rod to facilitate dissolution.

    • Keep the container covered as much as possible to prevent splashes and vaporization.

  • Storage :

    • Store the prepared solution in a tightly sealed, clearly labeled container.

    • The label should include the chemical name, concentration, solvent, date of preparation, and any relevant hazard warnings.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

    • Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, designated, and clearly labeled hazardous waste containers.

  • Container Management :

    • Use containers that are compatible with the chemical and its solvent.

    • Keep waste containers securely closed except when adding waste.

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's EHS-approved procedures.

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Personal Protective Equipment prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve store Store Solution in Labeled Container dissolve->store After Preparation collect_waste Collect Waste in Designated Container dissolve->collect_waste During & After Handling dispose Dispose via EHS collect_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.